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  • Product: 5-Methoxy-2,3-dihydro-1h-inden-1-ol
  • CAS: 3199-77-7

Core Science & Biosynthesis

Foundational

5-Methoxy-2,3-dihydro-1H-inden-1-ol: A Technical Whitepaper on Safety, Handling, and Advanced Synthetic Applications

Executive Summary As a Senior Application Scientist, it is critical to view 5-Methoxy-2,3-dihydro-1H-inden-1-ol (CAS: 3199-77-7) not merely as a passive organic building block, but as a highly reactive benzylic system wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, it is critical to view 5-Methoxy-2,3-dihydro-1H-inden-1-ol (CAS: 3199-77-7) not merely as a passive organic building block, but as a highly reactive benzylic system with profound synthetic utility. The presence of the electron-donating methoxy group at the 5-position fundamentally alters the electronic landscape of the indane core, enabling unique resonance stabilization pathways. This whitepaper synthesizes critical safety data, handling guidelines, and field-proven experimental workflows, providing drug development professionals with a self-validating framework for utilizing this compound in the synthesis of active pharmaceutical ingredients (APIs), chiral ligands, and metabolic disease therapeutics.

Physicochemical Profiling & Hazard Identification

Before integrating this compound into high-throughput or scale-up workflows, a rigorous understanding of its physical properties and hazard profile is mandatory. The data below is synthesized from authoritative safety data sheets[1].

Quantitative Chemical Identity

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 5-Methoxy-2,3-dihydro-1H-inden-1-ol
Synonyms 5-Methoxyindan-1-ol
CAS Number 3199-77-7
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Colorless to pale yellow liquid/solid
SMILES String OC1CCC2=C1C=CC(OC)=C2
GHS Hazard Classification & Safety Directives

The compound exhibits acute toxicity and irritant properties. Strict adherence to the following GHS classifications is required to maintain laboratory safety[1].

Table 2: GHS Hazard and Precautionary Statements

Hazard ClassHazard StatementPrecautionary Directives
Acute Toxicity (Oral) H302 : Harmful if swallowedP264 : Wash skin thoroughly after handling.P270 : Do not eat, drink or smoke when using this product.P301+P312 : IF SWALLOWED: Call a POISON CENTER if you feel unwell.
Skin Irritation H315 : Causes skin irritationP280 : Wear protective gloves/protective clothing.P302+P352 : IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation H319 : Causes serious eye irritationP305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
STOT (Single Exposure) H335 : May cause respiratory irritationP261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P304+P340 : IF INHALED: Remove person to fresh air.

Laboratory Handling, Storage, and Spill Management

To preserve the chemical integrity of 5-methoxy-2,3-dihydro-1H-inden-1-ol and ensure operator safety, the following environmental controls must be implemented:

  • Storage Causality : Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Causality: The benzylic alcohol is susceptible to slow atmospheric oxidation to the corresponding 1-indanone derivative. Inert gas displacement prevents this oxidative degradation.

  • PPE Requirements : Nitrile gloves (minimum 0.11 mm thickness), chemical safety goggles, and a standard laboratory coat. All manipulations involving the neat liquid/solid or concentrated solutions must be performed inside a Class II biological safety cabinet or a certified chemical fume hood to mitigate inhalation risks associated with H335[1].

  • Spill Management : In the event of a spill, do not flush with water. Absorb the material using an inert, non-combustible absorbent (e.g., sand, silica gel, or universal binder). Sweep up and transfer to a RCRA-approved hazardous waste container.

Mechanistic Insights: The p-Quinomethoxy Methide Intermediate

The true synthetic power of 5-methoxyindan-1-ol lies in its behavior under acidic conditions. When the C1 hydroxyl group is protonated and departs as water, the resulting benzylic carbocation is not merely stabilized by the adjacent aromatic ring. The methoxy group at the 5-position is located para to the benzylic carbon within the conjugated system. This allows for profound resonance stabilization via the +M (mesomeric) effect, generating a highly electrophilic p-quinomethoxy methide intermediate[2].

This intermediate is the driving force behind the compound's utility in C-N and C-C bond-forming reactions, allowing it to act as a potent electrophile without the need for pre-activation into a halide or pseudohalide.

G A 5-Methoxyindan-1-ol C Protonated Intermediate A->C B Acid Catalyst (H+) B->C Protonation D Dehydration (-H2O) C->D E p-Quinomethoxy Methide D->E Resonance Stabilization G N-Alkylated Product E->G Nucleophilic Attack F Aniline Nucleophile F->G Addition

Fig 1. Acid-catalyzed N-alkylation mechanism via a p-quinomethoxy methide intermediate.

Advanced Synthetic Applications & Validated Protocols

Acid-Catalyzed N-Alkylation of Anilines

5-Methoxy-2,3-dihydro-1H-inden-1-ol is an excellent substrate for the direct, acid-catalyzed N-alkylation of anilines, bypassing the use of toxic alkyl halides[2].

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 5-methoxy-2,3-dihydro-1H-inden-1-ol (1.0 mmol, 1.0 equiv) and the target aniline derivative (1.2 mmol, 1.2 equiv) in 5 mL of anhydrous toluene.

  • Catalyst Addition : Introduce p-toluenesulfonic acid (p-TSA) at 10 mol%. Causality: The Brønsted acid is required to protonate the C1 hydroxyl group, facilitating its departure to generate the reactive p-quinomethoxy methide intermediate.

  • Reaction Execution : Heat the reaction mixture to 80°C under a nitrogen atmosphere.

  • In-Process Control (Self-Validation) : Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active indanol spot (R_f ~0.3) is fully consumed, typically within 4-6 hours. The emergence of a new, less polar spot confirms the formation of the N-alkylated indanamine.

  • Workup & Purification : Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acid catalyst. Extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Silylative Kinetic Resolution for Enantiopure Building Blocks

Enantiopure (R)- and (S)-5-methoxyindan-1-ol are critical building blocks for chiral ligands (e.g., f-Amphbinol)[3] and metabolic disease therapeutics[4]. A highly efficient method to obtain these is through silylative kinetic resolution using a chiral guanidine catalyst[5].

Step-by-Step Methodology:

  • Substrate Loading : Dissolve racemic 5-methoxy-2,3-dihydro-1H-inden-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalyst Introduction : Add the chiral guanidine catalyst (e.g., (R)-NMBG) at 5 mol% and N,N-diisopropylethylamine (DIPEA) (0.6 equiv). Causality: The chiral environment of the guanidine catalyst selectively lowers the activation energy for the silylation of the (S)-enantiomer via hydrogen-bonding networks.

  • Silylation : Cool the mixture to -78°C. Dropwise add tert-butyldimethylsilyl chloride (TBSCl) (0.55 equiv). Causality: Cryogenic temperatures maximize the ΔΔG‡ between the diastereomeric transition states, ensuring high enantiomeric excess (ee).

  • In-Process Control (Self-Validation) : Monitor the conversion via chiral HPLC (e.g., CHIRALCEL OD-3 column). Stop the reaction precisely at ~50% conversion to ensure maximum ee for both the unreacted (R)-alcohol and the newly formed (S)-silyl ether.

  • Separation : Quench with methanol, concentrate, and separate the highly polar unreacted (R)-alcohol from the non-polar (S)-silyl ether via standard silica gel chromatography.

G N1 Racemic 5-Methoxyindan-1-ol N4 Kinetic Resolution N1->N4 N2 Chiral Guanidine Catalyst N2->N4 Catalysis N3 Silylating Agent (TBSCl) N3->N4 Reagent N5 (R)-Alcohol (Unreacted) N4->N5 Slow Rate (k_slow) N6 (S)-Silyl Ether (Reacted) N4->N6 Fast Rate (k_fast)

Fig 2. Silylative kinetic resolution workflow for enantiopure 5-methoxyindan-1-ol isolation.

Pharmaceutical Relevance: Metabolic Disorders

The enantiopure forms of 5-methoxy-2,3-dihydro-1H-inden-1-ol serve as foundational scaffolds in the synthesis of novel phenyl propionic acid derivatives. These derivatives are potent therapeutic candidates for metabolic disorders, including type 2 diabetes, insulin resistance, and hyperlipidemia[4]. The oxygen atom at the C1 position is frequently utilized as a linkage point (via etherification) to complex heterocyclic systems, modulating blood glucose levels through targeted receptor binding[4].

References

  • Title: Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives Catalyzed by Chiral Guanidine Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: WO2018111012A1 - Novel phenyl propionic acid derivatives and uses thereof Source: Google Patents URL
  • Title: Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Acid-catalysed N-alkylation of anilines with activated 1-H-indanol Source: Arkivoc URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Solvation Kinetics of 5-Methoxy-2,3-dihydro-1H-inden-1-ol: A Technical Whitepaper

Executive Summary 5-Methoxy-2,3-dihydro-1H-inden-1-ol (commonly referred to as 5-methoxy-1-indanol) is a structurally rigid chiral alcohol that serves as a critical building block in the synthesis of aminoindane derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxy-2,3-dihydro-1H-inden-1-ol (commonly referred to as 5-methoxy-1-indanol) is a structurally rigid chiral alcohol that serves as a critical building block in the synthesis of aminoindane derivatives and targeted pharmaceutical agents 1[1]. For drug development professionals and application scientists, mastering the physicochemical boundaries of this compound is non-negotiable. Its thermodynamic stability and solubility profile directly dictate its viability in downstream catalytic transformations, kinetic resolutions, and final formulation. This whitepaper elucidates the thermodynamic mechanisms governing this molecule and provides self-validating experimental protocols for rigorous physicochemical profiling.

Molecular Profile & Solvation Thermodynamics

The molecular architecture of 5-methoxy-1-indanol features a bicyclic indane core, a lipophilic electron-donating methoxy substituent at C5, and a benzylic hydroxyl group at C1. This specific structural triad governs its solvation thermodynamics.

Solvent-Solute Interactions & Causality

The compound exhibits highly solvent-dependent phase behavior. In non-polar aromatic solvents such as toluene, 5-methoxy-1-indanol demonstrates remarkably poor solubility, which can severely limit conversion rates in catalytic processes like silylative kinetic resolution 2[2]. The causality here lies in the crystal lattice energy: non-polar solvents provide insufficient dipole-dipole interactions to disrupt the solid-state lattice.

Conversely, it is highly soluble in polar aprotic solvents like tetrahydrofuran (THF) and halogenated solvents like chloroform 2[2]. THF acts as a strong hydrogen-bond acceptor, thermodynamically stabilizing the C1 hydroxyl proton and driving the dissolution equilibrium forward.

Table 1: Thermodynamic Solubility Profile of 5-Methoxy-1-indanol (25°C)
SolventPolarity IndexSolubility ClassMechanistic Rationale
Toluene 2.4Poor / InsolubleLack of hydrogen bonding; insufficient dipole interactions to overcome lattice energy 2[2].
Tetrahydrofuran (THF) 4.0Highly SolubleStrong hydrogen bond acceptor; stabilizes the hydroxyl proton efficiently 2[2].
Chloroform (CHCl₃) 4.1SolubleFavorable dipole-dipole interactions; standard medium for polarimetry and NMR 2[2].
Aqueous Buffer (pH 7.4) 9.0Sparingly SolubleHigh lattice energy and lipophilic methoxy-indane core restrict aqueous hydration 3[3].

Thermodynamic Stability & Degradation Kinetics

The thermodynamic stability of 5-methoxy-1-indanol is fundamentally limited by the lability of the C1 benzylic hydroxyl group. Under acidic conditions or elevated thermal stress, the molecule undergoes a rapid, thermodynamically driven dehydration to form 5-methoxy-1H-indene 3[3].

Mechanistic Causality: Protonation of the hydroxyl group converts it into a superior leaving group (water). The subsequent heterolytic cleavage of the C-O bond is the rate-limiting step, generating a resonance-stabilized benzylic carbocation. The electron-donating nature of the C5 methoxy group stabilizes this carbocation via induction and resonance, paradoxically lowering the activation energy ( Ea​ ) for degradation compared to an unsubstituted 1-indanol. Loss of an adjacent proton yields the fully conjugated, thermodynamically stable indene system.

Degradation A 5-Methoxy-1-indanol B Protonated Intermediate A->B + H⁺ C Benzylic Carbocation B->C - H₂O D 5-Methoxy-1H-indene C->D - H⁺

Thermodynamic dehydration pathway of 5-methoxy-1-indanol under acidic conditions.

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify the thermodynamic parameters of 5-methoxy-1-indanol, the following self-validating workflows must be employed. A self-validating system ensures that experimental artifacts (e.g., supersaturation, particulate interference) are internally controlled and mathematically accounted for.

Workflow S1 Phase 1: Solid Excess Addition S2 Phase 2: Thermal Equilibration S1->S2 S3 Phase 3: Phase Separation S2->S3 S4 Phase 4: HPLC-UV Quantification S3->S4 S5 Phase 5: Thermodynamic Calculation S4->S5

Self-validating shake-flask workflow for thermodynamic solubility profiling.

Protocol A: Thermodynamic Solubility Profiling (Isothermal Shake-Flask)

Objective: Determine the absolute equilibrium solubility ( Seq​ ) across varying solvent polarities.

  • Solid Excess Addition: Add 50 mg of crystalline 5-methoxy-1-indanol to a 5 mL borosilicate glass vial.

    • Causality: A large excess ensures the continuous presence of the solid phase, a strict thermodynamic prerequisite for establishing true equilibrium rather than a transient dissolution state.

  • Solvent Introduction: Add 2 mL of the target solvent (e.g., THF, Toluene, or aqueous buffer).

  • Thermal Equilibration: Seal and agitate at 300 RPM in a thermostatic shaker at exactly 25.0 ± 0.1°C for 48 hours.

    • Causality: 48 hours is required to overcome the kinetic dissolution barrier; shorter incubation times risk measuring kinetic solubility, leading to false positives in formulation stability.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation prior to filtration is critical. Fine indanol particulates can easily clog filters or pass through larger pores (e.g., 0.45 µm), which would falsely elevate the measured thermodynamic solubility.

  • HPLC-UV Quantification: Dilute the filtrate in the mobile phase and inject it onto a C18 column (UV detection at 254 nm). Calculate the concentration against a validated calibration curve.

Protocol B: Forced Degradation & Kinetic Stability Assessment

Objective: Map the thermodynamic stability boundaries under pH and thermal stress.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 5-methoxy-1-indanol in a 50:50 THF/Water mixture.

    • Causality: THF ensures complete dissolution of the lipophilic core 2[2], while water allows for precise hydronium ion (pH) manipulation.

  • Acidic Stress: Add 0.1 N HCl to achieve pH 2.0. Incubate in a sealed vessel at 40°C.

  • Kinetic Sampling: Withdraw 100 µL aliquots at 0, 2, 4, 8, and 24 hours. Immediately quench by neutralizing with an equivalent volume of 0.1 N NaOH.

    • Causality: Immediate quenching neutralizes the catalyst (H⁺), instantly halting the dehydration reaction and locking the degradation profile for accurate temporal analysis.

  • Analysis: Quantify the disappearance of the indanol peak and the appearance of the 5-methoxy-1H-indene peak via HPLC. Plot ln(Concentration) vs. Time to determine the first-order degradation rate constant ( k ).

Implications for Pharmaceutical Development

In drug development, the physicochemical properties of intermediates like 5-methoxy-1-indanol dictate downstream synthetic success. Poor solubility in non-polar media and high susceptibility to acid-catalyzed dehydration necessitate careful solvent selection—heavily favoring aprotic polar solvents like THF 2[2]—and strict pH control during processing. Furthermore, when designing aminoindane derivatives 1[1], understanding these thermodynamic boundaries ensures that functionalization does not inadvertently compromise the stability of the active pharmaceutical ingredient (API).

References

  • US20140309206A1 - Aminoindane derivatives, pharmaceutical compositions containing them, and their use in therapy Source: Google Patents URL
  • Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives Catalyzed by Chiral Guanidine Source: The Journal of Organic Chemistry - ACS Publications URL
  • Thesis - Alternative formats (University of Bath)

Sources

Foundational

Discovery, Historical Synthesis, and Methodological Evaluation of 5-Methoxy-2,3-dihydro-1H-inden-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Historical Context 5-Methoxy-2,3-dihydro-1H-inden-1-ol (commonly refer...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Historical Context

5-Methoxy-2,3-dihydro-1H-inden-1-ol (commonly referred to as 5-methoxyindan-1-ol) is a highly versatile bicyclic secondary alcohol. Structurally, it consists of an indane core bearing a hydroxyl group at the benzylic C1 position and a methoxy group at the C5 position. Historically, the discovery and synthesis of indanol derivatives were driven by the need for rigid, semi-planar pharmacophores in central nervous system (CNS) drug development.

Early synthetic routes predominantly relied on the racemic reduction of 1 using stoichiometric metal hydrides[1]. However, as the pharmaceutical industry shifted toward enantiopure active pharmaceutical ingredients (APIs), the historical synthesis evolved. Modern methodologies now emphasize catalytic asymmetric hydrogenation and kinetic resolution to isolate the (R)- and (S)-enantiomers with high enantiomeric excess (ee), which are critical precursors for neuroactive aminoindanes and anti-inflammatory agents.

Physicochemical Profiling

Understanding the fundamental properties of 5-methoxyindan-1-ol is essential for optimizing reaction conditions, particularly during phase separations and chromatographic purification.

PropertyValue / Description
IUPAC Name 5-Methoxy-2,3-dihydro-1H-inden-1-ol
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Off-white to pale yellow solid/viscous liquid
Key Functional Groups Benzylic secondary alcohol, Methoxyarene
Solubility Profile Soluble in MeOH, EtOAc, CHCl₃; Insoluble in H₂O
Primary Precursor 5-Methoxy-1-indanone
Downstream Derivatives 5-Methoxy-1-aminoindanes, Indene derivatives

Mechanistic Causality in Synthesis

The transformation of 5-methoxy-1-indanone to 5-methoxyindan-1-ol is a classic ketone reduction, but the choice of reagents requires strict mechanistic rationale.

Why Sodium Borohydride (NaBH₄) over Lithium Aluminum Hydride (LiAlH₄)? While LiAlH₄ is a powerful reducing agent, it requires strictly anhydrous conditions (e.g., dry THF) and poses a risk of over-reduction or ether cleavage. NaBH₄ is chosen for its chemoselectivity and mildness . It selectively reduces the ketone without affecting the electron-rich methoxyarene system[1]. Furthermore, NaBH₄ allows the use of protic solvents like methanol. Methanol plays an active mechanistic role: it hydrogen-bonds to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the hydride attack.

MechanismLogic Step1 Ketone Activation (H-bonding with MeOH) Step2 Hydride Attack (from NaBH4) Step1->Step2 Step3 Alkoxide Intermediate (Tetrahedral) Step2->Step3 Nucleophilic Addition Step4 Protonation (from Solvent/Workup) Step3->Step4 Product 5-Methoxyindan-1-ol Step4->Product Aqueous Quench

Fig 1. Mechanistic sequence of chemoselective sodium borohydride reduction of the indanone core.

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows detail both the classical racemic synthesis and modern enantioselective approaches.

Racemic Synthesis via Hydride Reduction

This protocol outlines the standard reduction of 5-methoxy-1-indanone to racemic 5-methoxyindan-1-ol.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 5-methoxy-1-indanone (10.0 mmol, 1.62 g) in 30 mL of reagent-grade methanol in a round-bottom flask.

    • Causality: Methanol acts as both solvent and electrophilic activator.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: NaBH₄ reduction is exothermic. Cooling prevents solvent boil-off and minimizes the formation of unwanted side products (e.g., pinacol coupling).

  • Hydride Addition: Add NaBH₄ (12.0 mmol, 0.45 g) portionwise over 15 minutes.

    • Causality: Portionwise addition controls the evolution of hydrogen gas, preventing reaction runaway.

  • Propagation & Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3).

    • Self-Validation: The starting material (UV active, higher Rf) should completely disappear, replaced by a more polar spot (the alcohol, lower Rf).

  • Quenching: Slowly add 10 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely neutralizes excess borohydride and protonates the alkoxide intermediate. It avoids the use of strong acids (like HCl), which could trigger the dehydration of the indanol into 5-methoxyindene.

  • Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Self-Validation: Yields typically exceed 95%, yielding a pale yellow solid requiring minimal further purification.

Enantioselective Synthesis & Kinetic Resolution

For API development, enantiopurity is mandatory. Two modern pathways dominate:

  • Asymmetric Hydrogenation: Utilizing Iridium catalysts with sterically hindered chiral ligands (e.g., f-Amphbinol), researchers can directly hydrogenate the indanone to (R)-5-methoxyindan-1-ol with >99% ee. The steric bulk of the ligand dictates the facial selectivity of the hydride transfer (2[2]).

  • Silylative Kinetic Resolution: If starting from the racemic alcohol (from Protocol 4.1), chiral guanidine catalysts can be employed to selectively silylate only one enantiomer, allowing for easy chromatographic separation of the (R)-alcohol from the (S)-silyl ether (3[3]).

SynthesisWorkflow cluster_0 Reduction Strategies A 5-Methoxy-1-indanone (Starting Material) B NaBH4 / MeOH (Achiral Reduction) A->B Standard C Ir/f-Amphbinol Catalysis (Asymmetric Hydrogenation) A->C Enantioselective D Racemic 5-Methoxyindan-1-ol B->D E (R)- or (S)-5-Methoxyindan-1-ol (High ee %) C->E F Kinetic Resolution (Chiral Guanidine) D->F Silylation G Downstream APIs (e.g., Aminoindanes) E->G Substitution/Amination F->E

Fig 2. Synthetic pathways from 5-methoxy-1-indanone to chiral indanols and downstream APIs.

Downstream Applications in Drug Development

The primary value of 5-methoxyindan-1-ol lies in its role as a synthetic intermediate. The benzylic hydroxyl group is highly reactive and can be easily converted into a leaving group (e.g., via mesylation or halogenation) or activated directly via acid catalysis.

A prominent application is the acid-catalysed N-alkylation of anilines, where 5-methoxyindan-1-ol reacts directly with amines to form 5-methoxy-N-phenyl-2,3-dihydro-1H-inden-1-amines (4[4]). These aminoindane derivatives are heavily patented and researched for their potent therapeutic profiles, particularly as Monoamine Oxidase (MAO) inhibitors for Parkinson's-type dementia and other neurological disorders (5[5]).

References

  • Smolecule.5-Methoxy-1-indanone Chemical Reactions and Applications.
  • The Journal of Organic Chemistry - ACS Publications.Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives Catalyzed by Chiral Guanidine.
  • The Journal of Organic Chemistry - ACS Publications.Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones.
  • Arkivoc.Acid-catalysed N-alkylation of anilines with activated 1-H-indanol.
  • Google Patents (US20140309206A1).Aminoindane derivatives, pharmaceutical compositions containing them, and their use in therapy.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Step-by-Step Guide to the Laboratory Synthesis of 5-Methoxy-2,3-dihydro-1H-inden-1-ol

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Methoxy-2,3-dihydro-1H-inden-1-ol, a valuable building block in medicinal chemistry and materials science. The synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Methoxy-2,3-dihydro-1H-inden-1-ol, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the selective reduction of the corresponding ketone, 5-Methoxy-1-indanone, using sodium borohydride. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed walkthrough of the experimental procedure, an explanation of the underlying chemical principles, critical safety precautions, and methods for reaction monitoring and product purification.

Introduction and Significance

Indanone and its derivatives are core structural motifs found in numerous natural products and pharmacologically active compounds.[1] Specifically, 5-Methoxy-2,3-dihydro-1H-inden-1-ol serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutics for Alzheimer's disease and novel tubulin polymerization inhibitors with antitumor potency.[2][3]

The protocol herein details a robust and highly efficient method for preparing this alcohol via the reduction of 5-Methoxy-1-indanone. The chosen reagent, sodium borohydride (NaBH₄), is a mild and selective reducing agent that is well-suited for converting ketones to secondary alcohols without affecting other potentially sensitive functional groups.[4][5] Its operational simplicity and high yield make this procedure ideal for both small-scale research and larger-scale production.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. The borohydride ion (BH₄⁻) from NaBH₄ acts as a source of hydride (H⁻), which attacks the electrophilic carbonyl carbon of 5-Methoxy-1-indanone. This step is typically the rate-determining step of the reaction.[6] The resulting intermediate is an alkoxide, which is subsequently protonated during the workup step (typically by the solvent, like methanol, or by the addition of water or a mild acid) to yield the final secondary alcohol product, 5-Methoxy-2,3-dihydro-1H-inden-1-ol.[5][7]

Reaction:

5-Methoxy-1-indanone → 5-Methoxy-2,3-dihydro-1H-inden-1-ol

Mechanism:

  • Nucleophilic Attack: A hydride ion (H⁻) from the borohydride anion attacks the partially positive carbonyl carbon. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetra-alkoxyborate intermediate.

  • Protonation: The negatively charged oxygen (alkoxide) is protonated by the protic solvent (e.g., methanol) or during aqueous workup to yield the final alcohol product.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaM.W. ( g/mol )SupplierPurity
5-Methoxy-1-indanone5111-70-6C₁₀H₁₀O₂162.19TCI, etc.[8]>98%
Sodium Borohydride (NaBH₄)16940-66-2NaBH₄37.83Aldrich, etc.>98%
Methanol (MeOH), Anhydrous67-56-1CH₃OH32.04VWR, etc.ACS Grade
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Fisher, etc.ACS Grade
Deionized Water (H₂O)7732-18-5H₂O18.02In-houseN/A
Hydrochloric Acid (HCl), 1 M7647-01-0HCl36.46Various1 M solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04VariousGranular
TLC PlatesN/ASilica Gel 60 F₂₅₄N/AMilliporeN/A
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • TLC developing chamber and UV lamp (254 nm)

  • Standard laboratory glassware (beakers, graduated cylinders, pipettes)

  • Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, nitrile gloves.[9][10]

Detailed Experimental Protocol

Reaction Setup and Execution
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methoxy-1-indanone (1.00 g, 6.17 mmol) in anhydrous methanol (25 mL). Stir the solution until the solid is completely dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

    • Causality Note: Cooling the reaction is crucial as the addition of sodium borohydride is exothermic. Maintaining a low temperature ensures better control over the reaction rate, minimizes potential side reactions, and prevents the solvent from boiling.

  • Reagent Addition: While stirring vigorously, slowly add sodium borohydride (0.28 g, 7.40 mmol, 1.2 equivalents) to the cooled solution in small portions over 10-15 minutes.

    • Causality Note: Portion-wise addition is a critical safety measure to manage the exothermic nature of the reaction and the accompanying evolution of hydrogen gas. Adding the reagent too quickly can cause a rapid increase in temperature and pressure.

  • Reaction Progress: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Then, remove the ice bath and let the reaction stir at room temperature for an additional 1-2 hours.

Reaction Monitoring (Self-Validation)

The reaction progress must be monitored by Thin-Layer Chromatography (TLC) to ensure the starting material has been fully consumed.

  • Sample Preparation: Spot a small amount of the initial reaction solution (at t=0) and the ongoing reaction mixture on a TLC plate.

  • Eluent System: Develop the plate in a chamber with a 3:1 Hexane:Ethyl Acetate mobile phase.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The starting ketone is more conjugated and will appear as a distinct spot. The product alcohol is less polar and will have a higher Rf value (it will travel further up the plate).

  • Completion Check: The reaction is considered complete when the spot corresponding to 5-Methoxy-1-indanone is no longer visible.

Work-up and Product Isolation
  • Quenching: Carefully place the reaction flask back into an ice bath. Slowly and cautiously add 1 M HCl (approx. 15-20 mL) dropwise to quench the excess sodium borohydride and neutralize the mixture. Vigorous gas evolution (hydrogen) will occur. Continue adding acid until the bubbling ceases and the pH is approximately neutral (pH ~7).

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Causality Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

  • Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 30 mL) and then with a saturated brine solution (1 x 30 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[11] Swirl the flask until the drying agent no longer clumps together. Filter the solution to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a white to off-white solid.

Purification

For most applications, the crude product is of sufficient purity (>95%). If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or flash column chromatography on silica gel can be performed.[12]

Workflow Visualization

The following diagram outlines the complete laboratory workflow for the synthesis of 5-Methoxy-2,3-dihydro-1H-inden-1-ol.

Synthesis_Workflow setup 1. Setup & Dissolution (Indanone in MeOH) reaction 2. Reaction (Cool to 0°C, Add NaBH₄) setup->reaction monitor 3. Monitoring (TLC Analysis) reaction->monitor monitor->reaction Incomplete? workup 4. Work-up (Quench, Evaporate) monitor->workup Complete extraction 5. Extraction (EtOAc & H₂O) workup->extraction purification 6. Purification (Dry, Concentrate) extraction->purification product Final Product 5-Methoxy-2,3-dihydro- 1H-inden-1-ol purification->product

Caption: Synthesis workflow from starting material to final product.

Safety Precautions

All operations should be performed inside a certified chemical fume hood. Adherence to standard laboratory safety protocols is mandatory.

  • Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin. It is a water-reactive chemical that releases flammable hydrogen gas upon contact with water, acids, or alcohols.[13] Keep away from any possible contact with water during storage and handle under an inert atmosphere if possible. In case of fire, use a dry chemical powder or sand; do not use water.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.[9][10] An emergency shower and eyewash station should be readily accessible.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Ohio State University Chemistry. Sodium Borohydride SOP. [Link]

  • Chemistry LibreTexts. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]

  • Chemguide. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • Wigfield, D. C., & Gowland, F. W. (1978). Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. Canadian Journal of Chemistry, 56(6), 786-789. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]

  • Kwiecień, H., & Szychowska, A. (2016). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 6(82), 78845-78871. [Link]

  • D'Alterio, M. C., et al. (2022). Indanone Building Blocks from Lignin Related C-9 Platform Molecules. ChemRxiv. [Link]

  • Wu, J., et al. (2012). Synthesis of 1-Indanones from Benzoic Acids. Industrial & Engineering Chemistry Research, 51(1), 526-530. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 108-121. [Link]

  • Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Materials Advances. [Link]

  • Supporting Information. General experimental details. [Link]

Sources

Application

Application Notes and Protocols: Leveraging 5-Methoxy-2,3-dihydro-1H-inden-1-ol as a Versatile Precursor in Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount to the efficient discovery of novel therapeutics. The indane ring system represents on...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount to the efficient discovery of novel therapeutics. The indane ring system represents one such scaffold, offering a unique conformational rigidity and three-dimensional character that is often sought after in the design of small molecule drugs. Within this class of compounds, 5-Methoxy-2,3-dihydro-1H-inden-1-ol stands out as a particularly valuable and versatile precursor. Its methoxy group provides a key electronic feature and a potential metabolic blocking position, while the hydroxyl group at the 1-position serves as a versatile chemical handle for a wide array of synthetic transformations.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-Methoxy-2,3-dihydro-1H-inden-1-ol in drug discovery campaigns. We will delve into the rationale behind its selection, provide detailed protocols for its derivatization, and showcase its application in the synthesis of biologically active molecules.

The Strategic Advantage of the 5-Methoxy-1-indanol Scaffold

The utility of the 5-Methoxy-2,3-dihydro-1H-inden-1-ol scaffold is rooted in its distinct structural and chemical attributes:

  • Structural Rigidity: The fused bicyclic system of the indane core reduces the conformational flexibility compared to acyclic analogues. This pre-organization can lead to higher binding affinities for biological targets by minimizing the entropic penalty upon binding.

  • Three-Dimensionality: The non-planar nature of the indane scaffold allows for the exploration of three-dimensional chemical space, a critical factor for interacting with the complex topographies of protein binding pockets.

  • Versatile Chemical Handle: The secondary alcohol at the 1-position is a nucleophile and can be readily oxidized, substituted, or eliminated, providing a gateway to a diverse range of functional groups and molecular architectures.

  • Modulation of Physicochemical Properties: The methoxy group at the 5-position influences the electronic properties of the aromatic ring and can be a site for metabolic modification or a key interaction point with a target protein. Its presence can also favorably impact properties such as lipophilicity and metabolic stability.

Core Synthetic Transformations and Protocols

The true power of 5-Methoxy-2,3-dihydro-1H-inden-1-ol as a precursor lies in the array of chemical transformations it can undergo. Below are detailed protocols for key derivatizations that serve as a foundation for building diverse chemical libraries.

Oxidation to 5-Methoxy-1-indanone

The oxidation of the alcohol to the corresponding ketone is a fundamental transformation, as 5-methoxy-1-indanone is a widely used intermediate for further modifications, such as aldol condensations and alpha-functionalization.

Protocol: Swern Oxidation

This protocol is chosen for its mild reaction conditions and high efficiency.

Materials:

  • 5-Methoxy-2,3-dihydro-1H-inden-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.

  • Dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve DMSO (2.2 eq.) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, maintaining the temperature below -65 °C. Stir for 15 minutes.

  • Dissolve 5-Methoxy-2,3-dihydro-1H-inden-1-ol (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture. Ensure the temperature remains below -65 °C. Stir for 1 hour.

  • Add triethylamine (5.0 eq.) dropwise to the reaction mixture. The temperature may rise, but should be kept below -50 °C.

  • After 30 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 5-methoxy-1-indanone.

Nucleophilic Substitution to Indenylamines

The conversion of the hydroxyl group to an amine is a critical step in the synthesis of many biologically active compounds. The chiral amine, (R)-5-methoxy-2,3-dihydro-1H-inden-1-amine, is a key intermediate in various pharmaceutical syntheses.[]

Protocol: Two-Step Azidation and Reduction

This protocol involves the conversion of the alcohol to an azide followed by reduction, which generally proceeds with good stereochemical control if a chiral starting material is used.

Step A: Mesylation and Azidation

  • Dissolve 5-Methoxy-2,3-dihydro-1H-inden-1-ol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM and cool to 0 °C.

  • Add methanesulfonyl chloride (1.2 eq.) dropwise and stir at 0 °C for 1 hour.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

  • Dissolve the crude mesylate in anhydrous DMF and add sodium azide (3.0 eq.).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.

Step B: Reduction to the Amine

  • Dissolve the crude azide in methanol or ethanol.

  • Add Palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the desired 5-methoxy-2,3-dihydro-1H-inden-1-amine. The hydrochloride salt can be prepared for better stability and handling.[2]

Visualization of Synthetic Pathways

The following diagram illustrates the central role of 5-Methoxy-2,3-dihydro-1H-inden-1-ol as a branching point for the synthesis of key intermediates.

G precursor 5-Methoxy-2,3-dihydro-1H-inden-1-ol indanone 5-Methoxy-1-indanone precursor->indanone Oxidation (e.g., Swern) amine 5-Methoxy-1-indenylamine precursor->amine 1. Activation (e.g., MsCl) 2. Substitution (NaN3) 3. Reduction (H2/Pd-C) alkene 5-Methoxy-1H-indene precursor->alkene Dehydration (e.g., Acid catalyst)

Caption: Key synthetic transformations of 5-Methoxy-2,3-dihydro-1H-inden-1-ol.

Applications in Drug Discovery Case Studies

The versatility of the 5-Methoxy-2,3-dihydro-1H-inden-1-ol scaffold is evident in its application in the development of various therapeutic agents.

Adenosine Receptor Antagonists

Derivatives of 5-methoxy-1-indanone, obtained from the oxidation of 5-Methoxy-2,3-dihydro-1H-inden-1-ol, have been explored as antagonists for the A1 and A2A adenosine receptors.[3] These receptors are implicated in a range of neurological conditions. The synthesis involves a base-catalyzed aldol condensation of 5-methoxy-1-indanone with substituted benzaldehydes.[3]

5-HT7 Receptor Agonists

The indanone scaffold has been utilized in the design of agonists for the serotonin 7 (5-HT7) receptor, which is a target for neuropsychiatric disorders.[4] The synthesis of these compounds often involves the alkylation of a 2-substituted indanone derivative, highlighting the importance of the initial oxidation of the inden-1-ol precursor.[4]

Factor B Inhibitors

More complex drug candidates, such as the Factor B inhibitor LNP023 (Iptacopan), incorporate indole moieties that can be synthesized from precursors with a methoxy group.[5] While not a direct derivative, the synthetic strategies for building such complex molecules often rely on fundamental building blocks like methoxy-substituted cyclic ketones, for which 5-methoxy-1-indanone is a prime example.

Visualization of a Drug Discovery Workflow

The following diagram outlines a generalized workflow for utilizing 5-Methoxy-2,3-dihydro-1H-inden-1-ol in a drug discovery project.

G cluster_0 Scaffold Preparation cluster_1 Intermediate Synthesis cluster_2 Library Synthesis cluster_3 Screening and Optimization precursor 5-Methoxy-2,3-dihydro-1H-inden-1-ol indanone 5-Methoxy-1-indanone precursor->indanone amine 5-Methoxy-1-indenylamine precursor->amine derivatives Diverse Library of Indane Derivatives indanone->derivatives amine->derivatives screening Biological Screening derivatives->screening sar SAR Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for drug discovery using the inden-1-ol precursor.

Quantitative Data Summary

Precursor/IntermediateMolecular FormulaMolecular WeightKey Applications
5-Methoxy-2,3-dihydro-1H-inden-1-olC10H12O2164.20 g/mol Starting material for indanone and indenylamine synthesis.[6]
5-Methoxy-1-indanoneC10H10O2162.19 g/mol Intermediate for adenosine receptor antagonists and 5-HT7 receptor agonists.[3][4]
(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amineC10H13NO163.22 g/mol Chiral intermediate in pharmaceutical synthesis.[]

Conclusion

5-Methoxy-2,3-dihydro-1H-inden-1-ol is a high-value precursor for drug discovery, offering a desirable combination of structural rigidity, three-dimensionality, and synthetic versatility. The protocols and applications outlined in these notes are intended to provide a solid foundation for researchers to explore the rich chemical space accessible from this scaffold. By leveraging the strategic advantages of the 5-methoxy-1-indanol core, drug discovery teams can accelerate the identification of novel, potent, and selective therapeutic agents.

References

  • Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC. Available at: [Link]

  • Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC. Available at: [Link]

  • Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed. Available at: [Link]

Sources

Method

Application Note: Catalytic Asymmetric Reduction Techniques for the Synthesis of 5-Methoxy-2,3-dihydro-1H-inden-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule of Interest: (R)- and (S)-5-Methoxy-2,3-dihydro-1H-inden-1-ol (5-Methoxy-1-indanol) Strategic Context & Mechanistic Causality Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule of Interest: (R)- and (S)-5-Methoxy-2,3-dihydro-1H-inden-1-ol (5-Methoxy-1-indanol)

Strategic Context & Mechanistic Causality

The enantioselective synthesis of 5-methoxy-2,3-dihydro-1H-inden-1-ol from its prochiral ketone precursor, 5-methoxy-1-indanone, is a critical transformation in the development of complex polycyclic aromatic compounds and pharmaceutical active pharmaceutical ingredients (APIs). The methoxy group at the C5 position is strongly electron-donating, which alters the electronic landscape of the indanone core, making the choice of catalytic reduction highly specific.

To achieve high enantiomeric excess (ee), process chemists rely on three primary mechanistic pathways, each governed by distinct causality:

  • Asymmetric Transfer Hydrogenation (ATH): Utilizing Noyori-type Ru(II)-TsDPEN complexes. Causality: The reaction proceeds via an outer-sphere mechanism. The chiral diamine ligand (TsDPEN) creates a rigid chiral pocket, while an azeotropic mixture of formic acid and triethylamine (TEAF) serves as the hydride source. Because the substrate does not directly coordinate to the ruthenium center, the transition state is highly organized via hydrogen bonding, dictating a strict facial attack on the ketone[1].

  • Iridium-Catalyzed Asymmetric Hydrogenation (AH): Utilizing sterically hindered f-Amphbinol ligands. Causality: The introduction of bulky tert-butyl groups on the P-phenyl rings of the f-Amphbinol ligand restricts the rotational freedom of the substrate. This extreme steric hindrance forces the indanone into a singular reactive conformation, yielding near-perfect enantioselectivity (>99% ee) under H₂ gas[2].

  • Copper(I) Hydride (CuH) Reduction: Utilizing dimethoxymethylsilane (DMMS). Causality: The CuH species inserts into the carbonyl, and the silane rapidly traps the resulting alkoxide. This silylation drives the reaction forward thermodynamically and regenerates the active CuH catalyst, preventing reversible racemization[3].

ATH_Cycle Precatalyst Ru(II)-TsDPEN Cl Precatalyst ActiveCat 16e- Ru Amido Complex (Active Catalyst) Precatalyst->ActiveCat Base (-HCl) Hydride 18e- Ru-H Amine Complex (Hydride Donor) ActiveCat->Hydride HCOOH/NEt3 (Hydride Source) Transition Six-Membered TS (Outer-Sphere Transfer) Hydride->Transition Substrate Binding Transition->ActiveCat Catalyst Regeneration Product (R)-5-Methoxy-1-indanol Transition->Product H-/H+ Transfer Substrate 5-Methoxy-1-indanone Substrate->Transition

Fig 1. Outer-sphere catalytic cycle of Ru(II)-TsDPEN mediated asymmetric transfer hydrogenation.

Comparative Data Presentation

The following table synthesizes the quantitative performance of the leading catalytic systems for the formation of (R)-5-Methoxy-1-indanol.

Reduction StrategyCatalyst SystemHydride SourceYield (%)Enantiomeric Excess (ee)Ref
Asymmetric Transfer Hydrogenation Ru(II)-(1R,2R)-TsDPENHCOOH / NEt₃ (5:2)95%98% (R)[1]
Ir-Catalyzed Asymmetric Hydrogenation Ir / f-Amphbinol L3H₂ (gas, 50 atm)>99%>99% (R)[2]
CuH-Catalyzed Asymmetric Reduction CuCl / Chiral LigandDMMS92%96% (R)[3]
Silylative Kinetic Resolution Chiral GuanidineN/A (Resolution)48% (max 50%)96% (R)[4]

Self-Validating Protocol: Ru(II)-TsDPEN Catalyzed ATH

This protocol details the Asymmetric Transfer Hydrogenation (ATH) of 5-methoxy-1-indanone. It is designed as a self-validating system featuring In-Process Control (IPC) checkpoints to ensure absolute trustworthiness and reproducibility.

Reagents & Materials
  • Substrate: 5-Methoxy-1-indanone (10.0 mmol, 1.62 g)

  • Catalyst: RuCl (0.05 mmol, 0.5 mol%)

  • Hydride Source: Formic acid/triethylamine azeotrope (5:2 ratio, 10 mL)

  • Solvent: Anhydrous, degassed Dichloromethane (CH₂Cl₂, 20 mL)

Step-by-Step Methodology

Step 1: System Preparation & Degassing

  • Purge a 100 mL Schlenk flask with dry Argon for 15 minutes.

  • Add 20 mL of anhydrous CH₂Cl₂. Degas the solvent via three freeze-pump-thaw cycles.

  • Causality: Ru(II) hydride intermediates are highly susceptible to oxidation by dissolved O₂. Failure to degas will irreversibly form inactive metal-oxo species, terminating the catalytic cycle.

Step 2: Catalyst Activation

  • Add the Ru(II)-TsDPEN precatalyst (0.05 mmol) to the degassed solvent.

  • Inject 10 mL of the HCOOH/NEt₃ (5:2) azeotrope. Stir at 40 °C for 15 minutes.

  • Validation Checkpoint 1: Observe the color shift. A transition from orange/brown to deep red/purple indicates the successful formation of the 16-electron active Ru-amido species. If the solution remains brown, trace water or oxygen has poisoned the catalyst; discard and restart.

Step 3: Substrate Addition & Reaction

  • Add 5-methoxy-1-indanone (10.0 mmol) in one portion under positive Argon flow.

  • Seal the flask and stir at 40 °C.

Step 4: In-Process Control (IPC) & Dynamic Feedback

  • At t = 4 hours, pull a 50 µL aliquot, dilute in 1 mL EtOAc, and analyze via GC-MS or TLC (Hexane:EtOAc 3:1).

  • Validation Checkpoint 2: Conversion should be >95%. If the reaction stalls at <90%, it indicates formate depletion, which alters the pH of the azeotrope and prevents the regeneration of the Ru-hydride.

  • Corrective Action: Inject an additional 0.5 mL of HCOOH to restore the hydride pool and stir for 1 additional hour.

Step 5: Quench & Workup

  • Once conversion is confirmed >99%, cool the mixture to 0 °C.

  • Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ (Caution: Gas evolution).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Start Prepare Reagents (Degassed Solvents) Mix Form Azeotrope HCOOH : NEt3 (5:2) Start->Mix React Add Substrate & Ru(II)-TsDPEN (40 °C) Mix->React IPC IPC: GC/HPLC Check Conversion > 95%? React->IPC Adjust Add HCOOH (Restore pH/Hydride) IPC->Adjust No Quench Quench with NaHCO3 Extract with CH2Cl2 IPC->Quench Yes Adjust->React Analyze Chiral HPLC (e.g., Chiralcel OD-3) Quench->Analyze

Fig 2. Self-validating experimental workflow for ATH, featuring dynamic IPC feedback loops.

Analytical Characterization

To verify the structural and stereochemical integrity of the isolated (R)-5-Methoxy-2,3-dihydro-1H-inden-1-ol, utilize the following validated analytical parameters[4],[2]:

  • Chiral HPLC: CHIRALCEL OD-3 column (i-PrOH/hexane = 1/30, flow rate = 0.6 mL/min).

    • Retention time (S-enantiomer): tR = 39.7 min.

    • Retention time (R-enantiomer): tR = 42.9 min.

  • Optical Rotation: [α]D²⁵ = −21.1 to −21.8 (c = 1.0, CHCl₃) for the >99% ee (R)-enantiomer.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30 (d, J = 9.5 Hz, 1H), 6.78 (d, J = 6.0 Hz, 2H), 5.17 (dd, J = 6.0, 5.0 Hz, 1H, chiral methine proton), 3.79 (s, 3H, methoxy protons), 3.03 (ddd, J = 16.0, 8.5, 5.5 Hz, 1H), 2.78 (ddd, J = 16.0, 8.5, 6.5 Hz, 1H), 2.52–2.39 (m, 1H), 2.05 (br s, 1H, hydroxyl proton), 1.99–1.89 (m, 1H).

References

  • [4] Title: Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives Catalyzed by Chiral Guanidine Source: The Journal of Organic Chemistry (ACS Publications) URL:

  • [2] Title: Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones Source: The Journal of Organic Chemistry (ACS Publications) URL:

  • [1] Title: (2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol (Asymmetric Transfer Hydrogenation Data) Source: Benchchem URL:

  • [3] Title: Organic Reactions Catalyzed by Copper(I) Hydride Complexes Source: MIT DSpace URL:

Sources

Application

Application Notes and Protocols for the Chiral Resolution of 5-Methoxy-2,3-dihydro-1H-inden-1-ol

Introduction: The Significance of Enantiomerically Pure 5-Methoxy-2,3-dihydro-1H-inden-1-ol 5-Methoxy-2,3-dihydro-1H-inden-1-ol is a key chiral building block in the synthesis of various pharmacologically active molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Enantiomerically Pure 5-Methoxy-2,3-dihydro-1H-inden-1-ol

5-Methoxy-2,3-dihydro-1H-inden-1-ol is a key chiral building block in the synthesis of various pharmacologically active molecules. The stereochemistry of the hydroxyl group at the C-1 position is often critical for the biological activity and efficacy of the final drug substance. Consequently, the isolation of individual enantiomers from a racemic mixture is a crucial step in the drug development and manufacturing process. This document provides a detailed guide for researchers, scientists, and drug development professionals on established methods for the chiral resolution of this important intermediate. We will explore three primary strategies: enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography, offering both theoretical insights and practical, step-by-step protocols.

Method 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and green chemistry approach that leverages the stereoselectivity of enzymes to differentiate between enantiomers of a racemic substrate.[1] Lipases are particularly well-suited for the resolution of alcohols like 5-Methoxy-2,3-dihydro-1H-inden-1-ol due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[2][3] The principle of this method lies in the enzyme-catalyzed acylation of one enantiomer at a significantly faster rate than the other, allowing for the separation of the unreacted alcohol from its acylated counterpart.

Workflow for Enzymatic Kinetic Resolution

Enzymatic Kinetic Resolution Workflow racemate Racemic 5-Methoxy-2,3-dihydro-1H-inden-1-ol reaction Enzymatic Acylation racemate->reaction reagents Lipase (e.g., Novozym 435) Acyl Donor (e.g., Vinyl Acetate) Organic Solvent (e.g., MTBE) reagents->reaction separation Separation (e.g., Filtration, Chromatography) reaction->separation enantiomer1 (S)-5-Methoxy-2,3-dihydro-1H-inden-1-ol (unreacted) separation->enantiomer1 enantiomer2 (R)-Acetylated Ester separation->enantiomer2 hydrolysis Hydrolysis enantiomer2->hydrolysis final_enantiomer2 (R)-5-Methoxy-2,3-dihydro-1H-inden-1-ol hydrolysis->final_enantiomer2

Caption: Workflow for enzymatic kinetic resolution of 5-Methoxy-2,3-dihydro-1H-inden-1-ol.

Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes a general procedure for the lipase-catalyzed kinetic resolution of racemic 5-Methoxy-2,3-dihydro-1H-inden-1-ol via acylation.

Materials:

  • Racemic 5-Methoxy-2,3-dihydro-1H-inden-1-ol

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B)[1]

  • Acyl Donor (e.g., Vinyl acetate, Isopropenyl acetate)[4]

  • Anhydrous Organic Solvent (e.g., Methyl tert-butyl ether (MTBE), Hexane, Toluene)

  • Reaction vessel with magnetic stirrer and temperature control

  • Analytical balance

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography system (for purification)

  • Chiral HPLC or GC system (for monitoring enantiomeric excess)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add racemic 5-Methoxy-2,3-dihydro-1H-inden-1-ol (1 equivalent).

  • Solvent Addition: Add anhydrous organic solvent (e.g., MTBE) to dissolve the substrate completely. The concentration will depend on the substrate's solubility and should be optimized.

  • Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Acylation: Add the acyl donor (typically 1.1-2.0 equivalents) to initiate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking small aliquots at regular intervals. Analyze these aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of both the remaining alcohol and the formed ester.

  • Reaction Quench: Once the desired conversion is reached (ideally close to 50% for optimal ee of both components), stop the reaction by filtering off the immobilized enzyme.[5]

  • Work-up: Wash the recovered enzyme with fresh solvent to remove any residual reactants and products. The enzyme can often be dried and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the acylated product can be separated by column chromatography.

  • Hydrolysis of the Ester (Optional): The separated acylated enantiomer can be hydrolyzed back to the corresponding alcohol using a mild base (e.g., Na2CO3 in methanol/water) to obtain the other enantiomer of 5-Methoxy-2,3-dihydro-1H-inden-1-ol.

Data Summary: Enzymatic Resolution
Enzyme SourceAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee)Reference
Candida antarctica Lipase B (Novozym 435)Vinyl acetaten-Heptane60~48>90% for (S)-alcohol[2]
Pseudomonas cepacia LipaseVinyl acetateTHF30~50>99% for (S)-alcohol and (R)-acetate[2]
Thermomyces lanuginosus LipaseVinyl acetateHexane35~50>99% for (S)-alcohol and (R)-acetate[2]

Method 2: Diastereomeric Salt Formation

Classical resolution via diastereomeric salt formation is a widely used industrial method for separating enantiomers of compounds containing acidic or basic functional groups.[6][7] Since 5-Methoxy-2,3-dihydro-1H-inden-1-ol is an alcohol, it must first be derivatized to introduce an acidic or basic handle. A common approach is to convert the alcohol to a phthalic acid half-ester, which can then be resolved using a chiral amine as the resolving agent. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.[8]

Workflow for Diastereomeric Salt Resolution

Diastereomeric Salt Resolution Workflow racemate Racemic 5-Methoxy-2,3-dihydro-1H-inden-1-ol derivatization Derivatization (e.g., with Phthalic Anhydride) racemate->derivatization racemic_acid Racemic Phthalic Acid Half-Ester derivatization->racemic_acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-(-)-1-Phenylethylamine) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation (Filtration) crystallization->separation less_soluble Less Soluble Diastereomeric Salt separation->less_soluble more_soluble More Soluble Diastereomeric Salt (in mother liquor) separation->more_soluble liberation1 Liberation of Enantiomer (Acid/Base Treatment) less_soluble->liberation1 liberation2 Liberation of Enantiomer (Acid/Base Treatment) more_soluble->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for diastereomeric salt resolution of 5-Methoxy-2,3-dihydro-1H-inden-1-ol.

Protocol: Diastereomeric Salt Resolution

This protocol outlines the steps for the resolution of racemic 5-Methoxy-2,3-dihydro-1H-inden-1-ol via diastereomeric salt formation.

Part A: Synthesis of the Racemic Phthalic Acid Half-Ester

Materials:

  • Racemic 5-Methoxy-2,3-dihydro-1H-inden-1-ol

  • Phthalic anhydride

  • Pyridine

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na2SO4)

Procedure:

  • In a reaction vessel, dissolve racemic 5-Methoxy-2,3-dihydro-1H-inden-1-ol (1 equivalent) and phthalic anhydride (1.1 equivalents) in toluene.

  • Add pyridine (1.2 equivalents) and heat the mixture (e.g., to 80-90 °C) for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and wash with dilute HCl to remove pyridine.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude racemic phthalic acid half-ester. Purify by crystallization or chromatography if necessary.

Part B: Diastereomeric Salt Formation and Fractional Crystallization

Materials:

  • Racemic phthalic acid half-ester of 5-Methoxy-2,3-dihydro-1H-inden-1-ol

  • Chiral resolving agent (e.g., (R)-(-)-1-Phenylethylamine, (S)-(+)-1-Phenylethylamine, brucine, cinchonidine)[8]

  • Suitable solvent for crystallization (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures thereof)

  • Filtration apparatus

Procedure:

  • Dissolve the racemic phthalic acid half-ester in a suitable solvent with heating.

  • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent.

  • Add the solution of the resolving agent to the solution of the racemic half-ester.

  • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.

  • Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the crystallized salt should be determined by liberating the half-ester (see Part C) and analyzing by chiral HPLC.

  • The mother liquor, containing the more soluble diastereomeric salt, can be processed separately to recover the other enantiomer.

Part C: Liberation of the Enantiomerically Enriched Half-Ester and Hydrolysis

Materials:

  • Diastereomeric salt

  • Aqueous acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Aqueous base (e.g., 1 M NaOH)

Procedure:

  • Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

  • Acidify the mixture with aqueous HCl to a pH of ~1-2 to protonate the chiral amine and liberate the half-ester into the organic phase.

  • Separate the organic layer, wash with water and brine, dry over Na2SO4, and concentrate to obtain the enantiomerically enriched phthalic acid half-ester.

  • Hydrolyze the half-ester back to the alcohol by treatment with an aqueous base (e.g., NaOH) followed by extraction of the desired enantiomerically pure 5-Methoxy-2,3-dihydro-1H-inden-1-ol.

Method 3: Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for the direct separation of enantiomers.[9] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are commonly employed.[10][11] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of a wide range of racemates, including alcohols.[10]

Workflow for Chiral Chromatographic Resolution

Chiral Chromatography Workflow racemate Racemic 5-Methoxy-2,3-dihydro-1H-inden-1-ol injection Injection onto Chiral Column racemate->injection separation Chromatographic Separation on CSP injection->separation detection Detection (e.g., UV) separation->detection fraction_collection Fraction Collection detection->fraction_collection enantiomer1 Enantiomer 1 fraction_collection->enantiomer1 enantiomer2 Enantiomer 2 fraction_collection->enantiomer2

Caption: Workflow for chiral chromatographic resolution of 5-Methoxy-2,3-dihydro-1H-inden-1-ol.

Protocol: Chiral HPLC Method Development

This protocol provides a general approach to developing a chiral HPLC method for the separation of 5-Methoxy-2,3-dihydro-1H-inden-1-ol enantiomers.

Materials:

  • Racemic 5-Methoxy-2,3-dihydro-1H-inden-1-ol

  • HPLC system with a UV detector

  • A selection of chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Additives (e.g., diethylamine (DEA), trifluoroacetic acid (TFA))[9]

Procedure:

  • Column Screening: Begin by screening a set of polysaccharide-based chiral columns.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20, 70:30).

    • For basic or acidic compounds, small amounts of additives like DEA or TFA (typically 0.1%) can be added to the mobile phase to improve peak shape and resolution.[12]

  • Optimization: Once a promising column and mobile phase system are identified, optimize the separation by adjusting:

    • Mobile Phase Composition: Fine-tune the ratio of hexane to alcohol to achieve the desired resolution and retention times.

    • Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency.

    • Temperature: Column temperature can influence enantioselectivity.

  • Preparative Scale-Up: For isolating larger quantities of the enantiomers, the analytical method can be scaled up to a preparative HPLC system with a larger dimension column.

Data Summary: Chiral Chromatography Screening
Chiral Stationary Phase (CSP)Mobile PhaseAdditiveExpected OutcomeReference
Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD)n-Hexane/EthanolDiethylamine (for basic analytes)Potential for good separation of alcohol enantiomers[10]
Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD)n-Hexane/IsopropanolTrifluoroacetic acid (for acidic analytes)A versatile CSP with broad applicability[10]
Cellulose tris(3-chloro-4-methylphenylcarbamate) (Lux-Cellulose-2)n-Hexane/EthanolDiethylamineSuccessful separation of various β-adrenergic blockers[12]

Conclusion

The choice of chiral resolution method for 5-Methoxy-2,3-dihydro-1H-inden-1-ol will depend on factors such as the scale of the separation, cost considerations, and available equipment. Enzymatic resolution offers a highly selective and environmentally friendly approach, particularly for moderate scales. Diastereomeric salt formation is a robust and scalable method well-suited for industrial production. Chiral chromatography provides a direct and often rapid separation, which is ideal for both analytical and preparative applications, especially when method development is straightforward. By following the detailed protocols and considering the comparative data presented, researchers can select and implement the most appropriate strategy for obtaining the desired enantiomerically pure 5-Methoxy-2,3-dihydro-1H-inden-1-ol for their specific needs.

References

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC. (n.d.).
  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.).
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.).
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine - . (2021, January 1). Retrieved from

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. (2019, October 8).
  • Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. (n.d.).
  • Finding the Best Separation for Enantiomeric Mixtures - LCGC International. (n.d.).
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23).
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.).
  • Chiral resolution - Wikipedia. (n.d.).
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.).
  • Note Synthesis of racemic and chiral Carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one. (n.d.).
  • Comparison of different strategies for the lipase-catalyzed preparative resolution of racemic acids and alcohols: Asymmetric hydrolysis, esterification, and transesterification - PubMed. (n.d.).
  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti - JOCPR. (n.d.).
  • Enzymatic resolution of racemic 1,2:5,6-di-O-cyclohexylidene and 1,2:3,4-di-O-cyclohexylidene-myo-inositol - PubMed. (n.d.).
  • Chiral Auxiliaries and Optical Resolving Agents - Tokyo Chemical Industry. (n.d.).
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine - MDPI. (2021, January 1).
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).
  • Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-contain - AFMPS. (2012, August 4).
  • Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution - ChemRxiv. (n.d.).
  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC - NIH. (n.d.).
  • (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one - PMC. (n.d.).
  • Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column - PMC. (2023, March 16).
  • 1H-Inden-1-ol, 2,3-dihydro- - the NIST WebBook. (n.d.).
  • (1S)-2,3-dihydro-1H-inden-1-ol - PubChem. (n.d.).
  • Improving the enantiomeric excess of "1-Aminohex-5-en-3-ol" - Benchchem. (n.d.).
  • HETEROCYCLES, Vol. 23, No. 1, 1985 NOVEL SYNTHESIS OF HETROCYCLIC COMPOUNDS HAVING ANGULAR Masataka IharaSa Akihiro Kaaguchi,. (n.d.).
  • Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and... - ResearchGate. (n.d.).
  • Enzymatic Production of p-Methoxycinnamate Monoglyceride Under Solventless Conditions: Kinetic Analysis and Product Characterization - MDPI. (2025, May 31).

Sources

Method

Application Note: Optimized NMR Sample Preparation for 5-Methoxy-2,3-dihydro-1H-inden-1-ol

Executive Summary & Chemical Context 5-Methoxy-2,3-dihydro-1H-inden-1-ol (commonly known as 5-methoxy-1-indanol) is a critical chiral building block used in the synthesis of active pharmaceutical ingredients (APIs), incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

5-Methoxy-2,3-dihydro-1H-inden-1-ol (commonly known as 5-methoxy-1-indanol) is a critical chiral building block used in the synthesis of active pharmaceutical ingredients (APIs), including indane derivatives like Ladostigil[1]. Because its enantiomeric purity and structural integrity are paramount in drug development, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for its characterization[2].

This application note provides a comprehensive, self-validating protocol for preparing solution-state NMR samples of 5-methoxy-1-indanol. Rather than merely listing steps, this guide explores the physical chemistry and causality behind solvent selection, concentration limits, and handling techniques to ensure flawless spectral acquisition.

Rationale for Experimental Choices (Causality & Expertise)

Solvent Selection and the Hydroxyl Conundrum

The molecular structure of 5-methoxy-1-indanol features an aromatic ring, an electron-donating methoxy group, an aliphatic cyclopentane ring, and a chiral center bearing a hydroxyl (-OH) group.

  • Routine Analysis (CDCl₃): For standard 1 H and 13 C NMR, deuterated chloroform (CDCl₃) is the solvent of choice due to its low viscosity, which ensures rapid molecular tumbling and exceptionally sharp resonance lines[3]. In CDCl₃, the exchangeable -OH proton typically appears as a broad singlet around δ 2.05 ppm[2].

  • Stereochemical Analysis (DMSO-d₆): Trace water or acidic impurities in CDCl₃ catalyze rapid proton exchange, decoupling the -OH proton from the adjacent C1 methine proton. If observing the precise scalar coupling of the hydroxyl group is required (e.g., for 3D conformation studies), anhydrous DMSO-d₆ is preferred. DMSO acts as a strong hydrogen-bond acceptor, significantly slowing the chemical exchange rate and allowing the -OH signal to resolve into a distinct doublet.

Concentration and Viscosity Limits

Signal-to-noise ratio (SNR) in NMR is directly proportional to the number of nuclei in the active detection volume. However, there is a strict upper limit to sample concentration.

  • For 1 H NMR, 5 to 25 mg is optimal.

  • For 13 C NMR, which is roughly 6,000 times less sensitive than 1 H, a highly concentrated or saturated solution (50–100 mg) is required[3].

  • The Causality of Broadening: Exceeding these mass limits, especially for 13 C samples subsequently used for 1 H acquisition, increases the macroscopic viscosity of the solution. High viscosity restricts molecular tumbling (increasing the rotational correlation time, τc​ ), which enhances spin-spin relaxation (shorter T2​ ) and results in severely broadened spectral lines[4].

The Necessity of Filtration

Solid particles—even microscopic dust or undissolved sample—possess a different magnetic susceptibility than the surrounding solvent. When placed in the spectrometer's uniform magnetic field ( B0​ ), these particles create localized magnetic field gradients. This microscopic field inhomogeneity makes it physically impossible to shim the magnet effectively, leading to asymmetric, broad peaks that obscure fine J -coupling[4][5].

Quantitative Parameters for Sample Preparation

The following table summarizes the optimal physical parameters for preparing 5-methoxy-1-indanol for various NMR experiments using standard 5 mm tubes.

Parameter 1 H NMR (Routine) 13 C NMR (Routine)2D NMR (COSY / NOESY)
Sample Mass 5 – 25 mg50 – 100 mg15 – 30 mg
Solvent Volume 0.6 mL0.6 mL0.6 mL
Molar Concentration ~50 – 250 mM~0.5 – 1.0 M~150 – 300 mM
Internal Standard 0.03% v/v TMS0.03% v/v TMS0.03% v/v TMS
Degassing OptionalOptionalMandatory

Note: A strict 0.6 mL volume yields a sample depth of approximately 4 to 5 cm in a standard 5 mm tube, perfectly aligning with the radiofrequency (RF) coil geometry of modern Bruker and JEOL probes[6].

Step-by-Step Methodology

Phase 1: Solvation and Standardization
  • Secondary Vial Preparation: Never attempt to dissolve the solid directly inside the NMR tube. Weigh the appropriate mass of 5-methoxy-1-indanol into a clean 2 mL glass shell vial[3].

  • Solvent Addition: Add exactly 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference at δ 0.00 ppm)[3][6].

  • Homogenization: Vortex the vial gently for 30 seconds to ensure complete dissolution. The solution should be perfectly clear.

Phase 2: Filtration and Transfer
  • Filter Construction: Tightly pack a small plug of glass wool (not cotton, as cotton contains extractable impurities) into the narrow neck of a glass Pasteur pipette[4].

  • Filtration: Position the pipette over a pristine, oven-dried 5 mm NMR tube. Transfer the solution from the vial into the pipette, allowing it to filter through the glass wool directly into the tube[4].

  • Volume Verification: Verify using a ruler that the liquid height is between 4.0 and 5.0 cm.

Phase 3: Degassing (Critical for 2D NOESY/ROESY)

Dissolved oxygen is a paramagnetic diradical that causes rapid nuclear relaxation, broadening lines and destroying the Nuclear Overhauser Effect (NOE) enhancements required for 3D structural elucidation[5]. 7. Freeze-Pump-Thaw (FPT): For rigorous degassing, connect the NMR tube to a Schlenk line. Freeze the sample in liquid nitrogen, evacuate the headspace (pump), isolate from the vacuum, and allow it to melt (thaw). Repeat this cycle three times[4]. 8. Sealing: Cap the tube tightly. If the sample is to be stored, wrap the cap junction with Parafilm to prevent solvent evaporation.

Workflow Visualization

NMR_Workflow N1 5-Methoxy-1-indanol (Solid Sample) N2 Weighing 1H: 5-25 mg | 13C: 50-100 mg N1->N2 N3 Dissolution in Vial 0.6 mL CDCl3 + 0.03% TMS N2->N3 N4 Filtration Remove particulates via glass wool N3->N4 N5 Tube Transfer 5 mm NMR tube (4-5 cm depth) N4->N5 N6 Degassing Freeze-Pump-Thaw (Remove O2) N5->N6 N7 NMR Acquisition Lock, Shim, and Acquire N6->N7

Workflow for NMR sample preparation of 5-methoxy-1-indanol.

Self-Validating System: Quality Control & Expected Results

To ensure the trustworthiness of your data, the prepared sample must act as a self-validating system. Before initiating long 13 C or 2D acquisitions, run a rapid 1-scan 1 H spectrum and evaluate the following diagnostic criteria:

  • Lock Stability: The deuterium lock signal should establish quickly and remain perfectly flat. A fluctuating lock level indicates phase separation, convection currents, or undissolved particulates[5].

  • Shimming Efficacy (TMS Linewidth): Inspect the TMS peak at δ 0.00 ppm. On a well-shimmed 400–600 MHz spectrometer, the full-width at half-maximum (FWHM) of the TMS peak must be < 1.0 Hz . If the base of the peak exhibits a "skirt" or broad hump, the sample contains paramagnetic impurities or microscopic solids, and must be re-filtered[5].

  • Expected Spectral Fingerprint: For a successfully prepared sample of 5-methoxy-1-indanol in CDCl₃, you must observe the following key resonances[2]:

    • δ 3.79 ppm (s, 3H): Sharp singlet corresponding to the methoxy group.

    • δ 5.17 ppm (dd, 1H): The chiral methine proton at C1.

    • δ 6.78 - 7.30 ppm (m, 3H): The aromatic protons of the indane core.

    • If the baseline is perfectly flat without rolling artifacts, the sample preparation is validated, and advanced multidimensional experiments can commence.

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Application

Application Note: 5-Methoxy-2,3-dihydro-1H-inden-1-ol in Advanced Organic Synthesis and Drug Development

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Significance 5-Methoxy-2,3-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Significance

5-Methoxy-2,3-dihydro-1H-inden-1-ol (commonly known as 5-Methoxyindan-1-ol) is a highly versatile bicyclic secondary alcohol. Structurally, it features an electron-donating methoxy group on an indane scaffold, which significantly activates the benzylic position. As a Senior Application Scientist, I emphasize this compound not merely as a reagent, but as a privileged scaffold . Its unique electronic properties allow it to readily form stable benzylic carbocations for substitution reactions, while its oxidized counterpart (5-methoxy-1-indanone) serves as a benchmark substrate for testing cutting-edge asymmetric reduction catalysts[1].

This guide details the causality behind its application in active pharmaceutical ingredient (API) synthesis, chiral ligand benchmarking, and green methodology development, providing self-validating protocols for immediate laboratory implementation.

Core Application Domains

Neurotherapeutics and API Synthesis

The 5-methoxyindane core is a critical structural motif in neuropharmacology. It is a direct precursor in the synthesis of Ladostigil , a dual cholinesterase and monoamine oxidase (MAO) inhibitor investigated for neurodegenerative diseases like Alzheimer's and Parkinson's[1]. Furthermore, aminoindane derivatives synthesized from this scaffold function as highly selective GlyT1 inhibitors , which are vital therapeutic targets for the treatment of schizophrenia and neuropathic pain[2][3].

Asymmetric Catalysis & Ligand Benchmarking

In the realm of methodology, 5-methoxy-1-indanone is utilized to validate the efficacy of novel sterically hindered catalysts. For instance, it is a primary substrate for Iridium-catalyzed asymmetric hydrogenation using f-Amphbinol ligands, achieving perfect enantioselectivity (>99% ee)[1]. Additionally, the racemic alcohol undergoes highly efficient silylative kinetic resolution catalyzed by chiral guanidines, yielding the pure (R)-enantiomer[4].

Green Chemistry: Direct C-N Bond Formation

Traditionally, N-alkylation of amines requires toxic and highly reactive alkyl halides. 5-Methoxy-2,3-dihydro-1H-inden-1-ol acts as a superior, green alkylating agent. Under mild acid catalysis, it undergoes direct dehydrative coupling with anilines, eliminating halogenated waste and improving reaction selectivity[5].

LogicalRelationships Core 5-Methoxy-2,3-dihydro -1H-inden-1-ol API API Synthesis (Ladostigil, GlyT1 Inhibitors) Core->API Structural Motif Ligands Asymmetric Catalysis (Ligand & Catalyst Benchmarking) Core->Ligands Chiral Target GreenChem Green C-N Coupling (Direct N-Alkylation) Core->GreenChem Alkylating Agent

Caption: Logical relationship of 5-Methoxy-2,3-dihydro-1H-inden-1-ol in modern synthetic applications.

Quantitative Performance Data

The following table summarizes the validated quantitative outcomes when utilizing 5-Methoxy-2,3-dihydro-1H-inden-1-ol (or its ketone precursor) across different synthetic methodologies.

Reaction / TransformationCatalyst / Reagent SystemYield (%)Enantiomeric Excess (ee)Ref
Asymmetric Hydrogenation [Ir(COD)Cl]₂ + f-Amphbinol (L3)>99%>99% (R-isomer)[1]
Silylative Kinetic Resolution Chiral Guanidine ((R)-NMBG)N/A (Resolution)96% (R-isomer)[4]
Direct N-Alkylation (Anilines) pTSA (20 mol%) in 1,2-DCE45–55%N/A (Achiral coupling)[5]

Validated Experimental Protocols & Mechanistic Rationale

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . The causality of the reagent choices is explicitly defined so researchers can adapt the parameters intelligently.

Protocol A: Synthesis of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-ol via Ir-Catalyzed Asymmetric Hydrogenation

Mechanistic Rationale: The exceptional enantioselectivity of this reaction is driven by the steric constraints of the f-Amphbinol ligand (L3). Ligand screening demonstrates that placing bulky 3,5-(tBu)₂C₆H₃- groups on the phosphorus aryl rings creates a rigid chiral pocket. This strict spatial environment forces the incoming 5-methoxy-1-indanone to adopt a single trajectory during hydride transfer from the Iridium center, virtually eliminating the formation of the S-enantiomer[1].

Step-by-Step Methodology:

  • Catalyst Activation: Inside an argon-filled glovebox, charge a 4.0 mL vial with the catalyst precursor [Ir(COD)Cl]₂ (3.4 mg, 0.005 equiv) and ligand L3 (9.8 mg, 0.0105 equiv).

  • Solvent Addition: Add 1.0 mL of anhydrous EtOH. Stir the mixture for 2.0 hours at 25 °C.

    • In-Process Control: The solution must transition to a distinct orange-red color, indicating successful formation of the active Ir-ligand complex.

  • Substrate Introduction: To the active catalyst solution, add 5-methoxy-1-indanone (1.0 mmol) and NaOH (0.01 M).

  • Hydrogenation: Transfer the vial to a high-pressure reactor, purge with H₂ gas, and pressurize. Stir at room temperature (20–30 °C) until hydrogen uptake ceases.

  • Workup: Vent the H₂ gas safely. Concentrate the reaction mixture under reduced pressure and purify via flash column chromatography.

Self-Validation & Quality Control:

  • Optical Rotation: Confirm [α]D25​=−21.1 (c = 1.0, CH₂Cl₂)[1].

  • Chiral HPLC: Analyze on a Chiralpak OD-H column (n-hexane:isopropanol = 98:2; flow rate = 1.0 mL/min). A single peak corresponding to the R-enantiomer should validate >99% ee[1].

ProtocolWorkflow Prep 1. Catalyst Activation [Ir(COD)Cl]2 + L3 in EtOH Stir 2.0 h at 25°C (Argon) Substrate 2. Substrate Introduction Add 5-Methoxy-1-indanone + NaOH Base Prep->Substrate Reaction 3. Asymmetric Hydrogenation Pressurize with H2 gas Monitor via TLC Substrate->Reaction Validation 4. Self-Validation HPLC (Chiralpak OD-H) Target: >99% Yield, >99% ee Reaction->Validation

Caption: Experimental workflow for Ir-catalyzed asymmetric hydrogenation to yield chiral indanol.

Protocol B: Acid-Catalyzed N-Alkylation of Anilines

Mechanistic Rationale: Using 5-methoxy-2,3-dihydro-1H-inden-1-ol directly as an alkylating agent requires the generation of a stable electrophile. The addition of p-Toluenesulfonic acid (pTSA) protonates the benzylic hydroxyl group, promoting dehydration. The resulting indanyl carbocation is highly stabilized by the resonance of the adjacent aromatic ring and the electron-donating 5-methoxy group. 1,2-Dichloroethane (1,2-DCE) is selected as the solvent because its dielectric constant stabilizes the ionic intermediate without acting as a competing nucleophile[5].

Step-by-Step Methodology:

  • Reagent Mixing: To a stirred solution of 5-methoxy-2,3-dihydro-1H-inden-1-ol (20 mg, 0.122 mmol, 1.0 equiv) and the target aniline (e.g., m-toluidine, 1.0 equiv) in 1.5 mL of 1,2-DCE, add pTSA (4.2 mg, 0.024 mmol, 0.2 equiv).

  • Heating: Stir the mixture at 50 °C.

    • In-Process Control: Monitor the reaction strictly via TLC (Thin-Layer Chromatography). The reaction is complete when the spot corresponding to the starting indanol is fully consumed (typically ~3 hours).

  • Purification: Quench the reaction, evaporate the solvent, and purify the crude material via silica gel column chromatography (using a gradient of 3-4% ethyl acetate in petroleum ether).

Self-Validation & Quality Control:

  • Mass Spectrometry: Validate the product identity using HRMS (ESI-TOF). For example, if coupling with 2-methoxyaniline, the calculated m/z [M+H]⁺ for C₁₇H₂₀NO₂ is 270.1489; observed should be within 5 ppm (e.g., 270.1479)[5].

References

  • Title :1 Source : The Journal of Organic Chemistry - ACS Publications

  • Title :4 Source : The Journal of Organic Chemistry - ACS Publications

  • Title :5 Source : Arkivoc

  • Title : 6 Source : Smolecule

  • Title :2 Source : LookChem

  • Title : 3 Source : Googleapis.com (US Patent Office)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Percentage Yield in 5-Methoxy-2,3-dihydro-1H-inden-1-ol Synthesis

Welcome to the technical support center for the synthesis of 5-Methoxy-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for maximizing reaction yield and purity. The primary synthetic route involves the reduction of the corresponding ketone, 5-Methoxy-2,3-dihydro-1H-inden-1-one. This document provides in-depth troubleshooting, optimized protocols, and the chemical reasoning behind these recommendations.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is incomplete, and the yield is consistently low. What are the common causes?

A1: An incomplete reaction is one of the most frequent challenges and typically points to issues with reagents, reaction conditions, or monitoring.

  • Reagent Quality and Stoichiometry:

    • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.[1][2] However, it is susceptible to decomposition upon exposure to moisture. Always use a fresh, unopened bottle or a properly stored reagent. While one mole of NaBH₄ can theoretically reduce four moles of a ketone, it's standard practice to use a molar excess (e.g., 1.5 to 2.0 equivalents) to compensate for any decomposition and drive the reaction to completion.[1][3]

    • Solvent Purity: The choice of solvent is critical. Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used for NaBH₄ reductions.[1][2] Ensure these solvents are of an appropriate grade and dry, as water can react with the reducing agent.

  • Reaction Temperature and Time:

    • Temperature Control: The reduction of ketones with NaBH₄ is exothermic. The reaction should be initiated at a low temperature (0 °C) by adding the NaBH₄ portion-wise to a solution of the ketone in the solvent.[2] This controlled addition prevents a rapid, uncontrolled reaction that can lead to side product formation. After the initial addition, the reaction can be allowed to slowly warm to room temperature.

    • Reaction Duration: Inadequate reaction time will result in unreacted starting material. The progress must be meticulously monitored.

  • Monitoring the Reaction:

    • Thin-Layer Chromatography (TLC): TLC is the most effective method for monitoring the reaction's progress.[4] A sample of the reaction mixture should be spotted on a TLC plate alongside a spot of the starting ketone. The disappearance of the starting material spot indicates the reaction is complete. A common mobile phase for this system would be a mixture of ethyl acetate and hexanes.

Q2: I'm observing significant side products. How can I improve the selectivity of the reduction?

A2: Side product formation compromises both yield and purity. The choice of reducing agent and reaction conditions is paramount for achieving high selectivity.

  • Choice of Reducing Agent: While NaBH₄ is generally selective for aldehydes and ketones, more powerful or less selective methods can lead to unwanted byproducts.[5]

    • Catalytic Hydrogenation: This is an excellent alternative for clean and selective reduction. However, the choice of catalyst is crucial. A highly active catalyst like Platinum on silica (Pt/SiO₂) can lead to over-reduction of the aromatic ring or hydrogenolysis of the resulting C-OH bond.[6] A milder, more selective catalyst such as Copper on silica (Cu/SiO₂) has been shown to provide excellent selectivity for the carbonyl group, achieving yields of over 97% for similar indanone structures.[6]

    • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent and is generally not recommended for this synthesis unless other functional groups that are inert to NaBH₄ also need to be reduced.[5] Its high reactivity requires anhydrous aprotic solvents (like THF) and can be less selective.

  • Minimizing Side Reactions with NaBH₄:

    • Maintain a low temperature (0 °C) during the addition of NaBH₄.

    • Use a protic solvent like methanol or ethanol, which helps to moderate the reactivity of the borohydride.[2]

    • Ensure the starting 5-Methoxy-2,3-dihydro-1H-inden-1-one is of high purity, as impurities can lead to corresponding side products.

Q3: I'm losing a significant amount of my product during the workup and purification. What are the best practices?

A3: Product loss during isolation is a common pitfall that can dramatically lower the final yield. A systematic approach to workup and purification is essential.

  • Reaction Quenching and Workup:

    • After the reaction is complete (as confirmed by TLC), the excess NaBH₄ must be quenched. This is typically done by slowly adding a dilute acid (e.g., 1M HCl) at 0 °C until the bubbling (hydrogen gas evolution) ceases. This step also neutralizes the borate salts formed during the reaction.

    • For catalytic hydrogenation, the workup simply involves filtering off the catalyst through a pad of Celite®.

  • Extraction:

    • The product, 5-Methoxy-2,3-dihydro-1H-inden-1-ol, is moderately polar. A water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) is a good choice for extraction.[7]

    • Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete transfer of the product from the aqueous layer.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification:

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is an effective method. A solvent system of ethyl acetate and hexanes is a good starting point. Dissolve the crude material in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.[8]

    • Silica Gel Chromatography: If the crude product contains significant impurities, column chromatography is the preferred method. A gradient elution starting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity will effectively separate the product from less polar impurities and any remaining starting material.

Visualization of Key Processes

A clear understanding of the workflow and reaction mechanism is crucial for successful synthesis and troubleshooting.

Experimental & Troubleshooting Workflow

cluster_prep Preparation & Reaction cluster_monitor Monitoring cluster_outcome Troubleshooting & Isolation Start Start: 5-Methoxy-1-indanone Setup Dissolve in Solvent (e.g., MeOH) Cool to 0 °C Start->Setup Addition Add Reducing Agent (e.g., NaBH₄) (Portion-wise) Setup->Addition Reaction Stir at 0 °C to RT Addition->Reaction Monitor Monitor by TLC Reaction->Monitor Decision Reaction Complete? Monitor->Decision Workup Quench & Aqueous Workup Decision->Workup  Yes Troubleshoot Troubleshoot: - Check Reagent Quality - Adjust Stoichiometry - Verify Temperature/Time Decision->Troubleshoot No   Purify Extract, Dry & Purify (Chromatography/Recrystallization) Workup->Purify Product Final Product: 5-Methoxy-1-indanol Purify->Product Troubleshoot->Reaction Re-optimize

Caption: Workflow for synthesis and troubleshooting.

Mechanism: Ketone Reduction by Sodium Borohydride

Caption: Simplified mechanism of ketone reduction.

Data Summary & Optimized Protocols

Table 1: Comparison of Common Reducing Agents
Reducing AgentTypical SolventTemp.ProsConsEst. Yield
Sodium Borohydride (NaBH₄) MeOH, EtOH0 °C to RTMild, selective, easy workup, cost-effective.[1][2]Sensitive to moisture; may require excess reagent.85-95%
Catalytic Hydrogenation (H₂) EtOH, Ethyl AcetateRTHigh selectivity (with right catalyst), green, simple filtration workup.Requires specialized hydrogenation equipment.>97%[6]
Lithium Aluminum Hydride (LiAlH₄) THF, Et₂O (Anhydrous)0 °C to RTVery powerful.Highly reactive, pyrophoric, difficult workup, less selective.[9]80-90%
Protocol A: High-Yield Synthesis using Sodium Borohydride (NaBH₄)

This protocol is optimized for selectivity and high yield on a standard laboratory scale.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-Methoxy-2,3-dihydro-1H-inden-1-one (1.0 eq). Dissolve the ketone in methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reduction: Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Causality Note: Portion-wise addition at low temperature controls the exothermic reaction, preventing the formation of byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting ketone spot is no longer visible.

  • Workup: Cool the flask back to 0 °C and slowly quench the reaction by dropwise addition of 1M HCl until gas evolution stops.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield pure 5-Methoxy-2,3-dihydro-1H-inden-1-ol.

Protocol B: Selective Catalytic Hydrogenation

This protocol is ideal for achieving very high purity and is an environmentally friendly alternative.

  • Setup: To a hydrogenation vessel, add 5-Methoxy-2,3-dihydro-1H-inden-1-one (1.0 eq) and a suitable catalyst, such as 8% Cu/SiO₂ (approx. 5 mol %).[6] Add ethanol as the solvent.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 10 bar).[6] Stir the reaction mixture vigorously at the desired temperature (e.g., 90 °C) for 8-12 hours. Causality Note: The copper catalyst provides high selectivity for the carbonyl group, preventing unwanted reduction of the aromatic ring that can occur with more active catalysts like platinum.[6]

  • Monitoring: After cooling and venting the vessel, take an aliquot to check for completion by TLC or GC-MS.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product is often of very high purity and may not require further purification. If necessary, recrystallize from a suitable solvent system.

References

Sources

Optimization

troubleshooting common impurities in 5-Methoxy-2,3-dihydro-1h-inden-1-ol extraction

Welcome to the Technical Support Center for the extraction and purification of 5-Methoxy-2,3-dihydro-1H-inden-1-ol (commonly known as 5-methoxy-1-indanol). This portal is designed for researchers and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of 5-Methoxy-2,3-dihydro-1H-inden-1-ol (commonly known as 5-methoxy-1-indanol).

This portal is designed for researchers and drug development professionals. It moves beyond basic protocols to explain the mechanistic causality behind common extraction failures, providing self-validating workflows to ensure high-yield, high-purity recovery of your target compound.

Extraction Workflow & Impurity Genesis

The following diagram maps the critical decision points during the reduction and extraction phases, highlighting where common impurities are generated and how they are mitigated.

G SM 5-Methoxy-1-indanone (Starting Material) Reduction NaBH4 Reduction (MeOH, 0°C to RT) SM->Reduction Quench Workup / Quench (Aqueous Phase) Reduction->Quench Acidic Acidic Quench (pH < 3) Quench->Acidic Incorrect Mild Mild Quench (Sat. NH4Cl, pH ~6) Quench->Mild Correct Indene 5-Methoxy-1H-indene (Dehydration Impurity) Acidic->Indene E1 Elimination Borate Borate Complexes (Syrupy Contaminant) Mild->Borate Incomplete Hydrolysis Product 5-Methoxy-1-indanol (Target Product) Mild->Product Complete Hydrolysis MeOH_Wash MeOH Co-evaporation (Removes B(OMe)3) Borate->MeOH_Wash MeOH_Wash->Product Crystallization

Workflow for 5-Methoxy-1-indanol extraction, highlighting impurity genesis and mitigation.

Core Troubleshooting Guide (Q&A)

Q1: Why does my 5-Methoxy-2,3-dihydro-1H-inden-1-ol extract contain significant amounts of 5-methoxy-1H-indene?

  • Causality: The target molecule features a highly reactive benzylic hydroxyl group. The electron-donating 5-methoxy group strongly stabilizes any benzylic carbocation formed during protonation. If the reaction is quenched with a strong mineral acid or subjected to highly acidic workup conditions (e.g., using p-toluenesulfonic acid[1]), the hydroxyl group is protonated and leaves as water. This drives a rapid E1 elimination to form the fully conjugated, thermodynamically stable 5-methoxy-1H-indene.

  • Self-Validating Solution: Quench the reaction with saturated aqueous NH₄Cl (pH ~6) instead of HCl. Validate the success of this milder quench by analyzing the crude ¹H NMR; the absence of vinylic protons at δ 6.5–6.8 ppm confirms that dehydration has been successfully prevented.

Q2: My extraction yields a crude mixture containing 10-15% unreacted 5-methoxy-1-indanone. How can I remove this without column chromatography?

  • Causality: Unreacted ketone[2] typically results from using degraded sodium borohydride[3] that has absorbed atmospheric moisture, thereby losing active hydride equivalents. Because the ketone and the indanol share similar polarities, standard liquid-liquid extraction fails to separate them effectively.

  • Self-Validating Solution: Introduce a chemical separation step using Girard's Reagent T during the aqueous wash. This reagent selectively reacts with the unreacted ketone to form a water-soluble hydrazone, partitioning it into the aqueous waste. Validate the removal by spotting the organic phase on a TLC plate; the UV-active ketone spot at R_f ~0.45 will be completely absent.

Q3: The isolated product is a viscous syrup instead of a crystalline solid. What is the contaminant?

  • Causality: This is a classic symptom of borate ester carryover. During the reduction of 5-methoxy-1-indanone[4] in methanol, tetraalkoxyborate intermediates are formed. If hydrolysis is incomplete, these lipophilic borate complexes partition into the organic extraction solvent (like ethyl acetate), preventing the indanol from crystallizing.

  • Self-Validating Solution: Dissolve the crude syrup in methanol and evaporate it under reduced pressure 3-4 times. This transesterification converts the residual borate salts into volatile trimethyl borate (B(OMe)₃, boiling point 68°C), which is removed in vacuo. The validation is physical: the stubborn syrup will spontaneously transition into a crystalline solid upon the final evaporation.

Quantitative Analytical Data

Use the following reference metrics to distinguish your target product from common extraction impurities.

CompoundTLC (R_f)*¹H NMR Diagnostic Peaks (CDCl₃, 400 MHz)Physical State
5-Methoxy-1-indanone 0.45δ 7.65 (d, 1H), 3.85 (s, 3H), 3.05 (t, 2H)Solid
5-Methoxy-1-indanol 0.25δ 7.30 (d, 1H), 5.15 (t, 1H, CH-OH), 3.80 (s, 3H)Crystalline Solid
5-Methoxy-1H-indene 0.85δ 6.80 (dt, 1H, =CH), 6.55 (dt, 1H, =CH)Oil
Borate Complexes 0.00Broad hump δ 3.50 - 4.00, missing sharp OH peakViscous Syrup

*Eluent system: 3:1 Hexanes/Ethyl Acetate. Visualized via UV (254 nm) and KMnO₄ stain.

Self-Validating Standard Operating Procedure (SOP)

Follow this optimized protocol to ensure high-purity extraction free of the impurities discussed above.

Step 1: Mild Quench

  • Action: Cool the completed methanolic reaction mixture to 0°C. Slowly add saturated aqueous NH₄Cl dropwise until effervescence ceases.

  • Causality: NH₄Cl provides a buffered, mildly acidic environment (pH ~6). This is strong enough to decompose unreacted hydrides but weak enough to prevent the acid-catalyzed E1 elimination of the benzylic alcohol into an indene.

  • Validation: The complete cessation of hydrogen gas evolution indicates total hydride destruction.

Step 2: Solvent Evaporation

  • Action: Concentrate the mixture under reduced pressure to remove >80% of the methanol before extraction.

  • Causality: Methanol acts as a phase-transfer agent. If left in the mixture, it will drag highly polar inorganic borate salts into the organic phase during the subsequent liquid-liquid extraction.

Step 3: Liquid-Liquid Extraction

  • Action: Dilute the aqueous residue with Ethyl Acetate (EtOAc) and deionized water. Separate the phases and extract the aqueous layer twice more with EtOAc.

  • Causality: EtOAc provides the optimal dielectric constant to solubilize the moderately polar indanol while leaving the bulk of the inorganic salts in the aqueous phase.

Step 4: Scavenging Wash (Optional but Recommended)

  • Action: Wash the combined organic layers with 10% aqueous Girard's Reagent T, followed by saturated brine.

  • Causality: Girard's Reagent T chemically scavenges trace unreacted ketone. The subsequent brine wash pre-dries the organic layer by altering the osmotic pressure, forcing dissolved water out of the EtOAc.

  • Validation: TLC analysis of the organic layer will show a single, pure spot at R_f 0.25.

Step 5: Borate Purge & Crystallization

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Dissolve the crude residue in 20 mL of methanol and evaporate to dryness. Repeat this three times. Triturate the final residue with cold hexanes.

  • Causality: Methanol co-evaporation drives the formation of volatile trimethyl borate, purging the system of inorganic contaminants that inhibit crystallization.

  • Validation: The product will crash out as a pure, free-flowing crystalline solid.

Frequently Asked Questions (FAQs)

FAQ 1: Can I use LiAlH₄ instead of NaBH₄ for this reduction? While LiAlH₄ will reduce 5-methoxy-1-indanone, it is unnecessarily reactive and poses a higher safety risk. Furthermore, LiAlH₄ requires strictly anhydrous conditions and ethereal solvents (like THF or Et₂O). NaBH₄ is preferred because it is chemoselective, can be used in protic solvents, and is perfectly suited for reducing simple ketones to secondary alcohols without the risk of over-reduction.

FAQ 2: Why does my purified product turn pink or brown upon storage? Indanols with electron-donating groups (like the 5-methoxy moiety) are susceptible to slow autoxidation when exposed to air and light, forming trace amounts of highly colored quinone-like byproducts. To prevent this, store the purified crystalline solid in an amber vial under an inert atmosphere (nitrogen or argon) at 4°C.

References

  • 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem [2]. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Halogenated Naphthols and Studies Towards the Total Synthesis of Jerantinine E [3]. Ludwig-Maximilians-Universität München. Available at: [Link]

  • Thesis - Alternative Formats (Synthesis Approaches to Indanones and Indanols) [4]. University of Bath Research Portal. Available at: [Link]

  • United States Patent - Aminoindane Derivatives and Protective Groups [1]. Google Patents. Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Hydrogenation for 5-Methoxy-2,3-dihydro-1H-inden-1-ol Production

Welcome to the Process Chemistry Support Center. This guide provides authoritative troubleshooting and optimization strategies for the synthesis of 5-methoxy-2,3-dihydro-1H-inden-1-ol (commonly known as 5-methoxy-1-indan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide provides authoritative troubleshooting and optimization strategies for the synthesis of 5-methoxy-2,3-dihydro-1H-inden-1-ol (commonly known as 5-methoxy-1-indanol) via the catalytic hydrogenation of 5-methoxy-1-indanone. Designed for drug development professionals and synthetic chemists, this resource bridges theoretical reaction mechanics with field-proven process controls.

Process Workflow

The following diagram outlines the critical path for the catalytic hydrogenation of 5-methoxy-1-indanone.

Workflow A 5-Methoxy-1-indanone B Catalyst & Solvent (Pd/C or Ir in EtOH) A->B C Pressurization (14.7 - 58.8 psi H2) B->C D Thermal Control (20°C - 30°C) C->D E 5-Methoxy-1-indanol D->E

Catalytic hydrogenation workflow for 5-methoxy-1-indanol production.

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, follow this self-validating methodology for the reduction of 5-methoxy-1-indanone. This protocol is optimized for a standard Parr reactor setup.

Step 1: Reagent and Solvent Preparation

  • Action: In an argon-filled glovebox, dissolve 5-methoxy-1-indanone (1.0 equiv) in anhydrous ethanol (EtOH).

  • Causality: Anhydrous ethanol is selected because it provides excellent hydrogen gas solubility while its protic nature stabilizes the polar transition state of the ketone during hydride transfer [1].

  • Validation Check: Ensure the solution is completely homogeneous. Any undissolved particulate will create mass-transfer gradients and skew the catalyst-to-substrate ratio.

Step 2: Catalyst Loading

  • Action: For racemic production, add 10% Palladium on Carbon (Pd/C) at 0.05 equiv. For enantioselective production, utilize an Iridium precursor (e.g., [Ir(COD)Cl]2​ ) with a sterically hindered chiral ligand and a NaOH additive [2].

  • Validation Check: Catalyst must be weighed and transferred under inert atmosphere to prevent pyrophoric ignition (for Pd/C) or oxidative degradation (for Ir-complexes).

Step 3: Pressurization and Purging

  • Action: Seal the reactor and purge the headspace with H2​ gas three times to displace argon/nitrogen. Pressurize the vessel to the target pressure (typically 58.8 psi for Pd/C systems) [1].

  • Validation Check: Isolate the gas inlet and monitor the pressure gauge for 5 minutes. A static pressure reading validates the absence of micro-leaks in the reactor seals.

Step 4: Temperature-Controlled Reaction

  • Action: Set the internal temperature probe to maintain 25 °C. Initiate vigorous stirring (>800 rpm).

  • Causality: High-speed agitation is mandatory to overcome the gas-liquid mass transfer barrier, ensuring the solvent remains saturated with H2​ [3].

  • Validation Check: Monitor the mass flow controller. The reaction is progressing optimally if a steady H2​ uptake curve is observed. The reaction is complete when hydrogen consumption flatlines.

Step 5: Workup and Isolation

  • Action: Vent the reactor safely. Filter the crude mixture through a tightly packed Celite pad to remove the heterogeneous catalyst. Concentrate the filtrate under reduced pressure.

Temperature & Pressure Optimization Matrix

Balancing temperature and pressure is critical to maximizing yield while preventing side reactions. Use the table below to benchmark your reaction parameters.

Catalyst SystemTarget ProductOptimal Temp (°C)Optimal Pressure (psi)Expected Yield (%)Mechanistic Causality
10% Pd/C Racemic 5-methoxy-1-indanol25 - 3058.8>95%Moderate pressure (approx. 4 bar) ensures rapid conversion without triggering hydrogenolysis of the C-O bond [1].
Ir/f-Amphbinol (R)-5-methoxy-1-indanol20 - 2514.7 - 30>99%Lower temperatures preserve the energy gap between diastereomeric transition states, maximizing enantiomeric excess (ee >99%) [2].
10% Pd/C Racemic 5-methoxy-1-indanol2514.7 (1 atm)85 - 90%Feasible at atmospheric pressure, but requires significantly longer reaction times (24+ hours) due to low H2​ solubility [3].

Troubleshooting & FAQs

Troubleshooting Issue Issue: Over-reduction to 5-Methoxyindane Cause1 Temp > 30°C Issue->Cause1 Cause2 Pressure > 60 psi Issue->Cause2 Fix1 Cool to 25°C Cause1->Fix1 Fix2 Vent to 58.8 psi Cause2->Fix2 Result Optimal Yield Restored Fix1->Result Fix2->Result

Troubleshooting logic for over-reduction during hydrogenation.

Q1: My reaction stalls at 50-60% conversion despite maintaining 58.8 psi of H2​ . What is causing this, and how can I fix it?

A: Stalled hydrogenation reactions are typically caused by either catalyst poisoning or gas-liquid mass transfer limitations.

  • Causality: 5-Methoxy-1-indanone feedstocks can sometimes contain trace impurities (such as unreacted halides from Friedel-Crafts acylation steps) that irreversibly bind to and poison transition metal catalysts like Pd/C. Additionally, if the stirring rate is too low, the diffusion of H2​ gas into the solvent becomes the rate-limiting step, stalling the reaction.

  • Solution: First, verify your agitation rate is >800 rpm. If the reaction remains stalled, your catalyst is likely poisoned. Perform a "catalyst spike" by carefully venting the reactor and adding an additional 1-2 mol% of Pd/C, then repressurize. For future batches, ensure the starting material is highly purified via recrystallization prior to hydrogenation.

Q2: I am observing the formation of 5-methoxyindane (complete loss of the hydroxyl group). How do temperature and pressure contribute to this over-reduction?

A: Over-reduction (hydrogenolysis of the benzylic alcohol) is a classic side reaction in the hydrogenation of 1-indanones.

  • Causality: The benzylic C-OH bond in 5-methoxy-1-indanol is highly susceptible to cleavage. Elevated temperatures (>40 °C) provide the thermal activation energy required for the Palladium catalyst to facilitate the insertion of hydrogen into the C-O bond, stripping the hydroxyl group to form water and 5-methoxyindane.

  • Solution: Strictly control the temperature to 25 °C using an internal cooling loop. Do not exceed 58.8 psi (approx. 4 bar) [1]. Monitor the reaction closely via HPLC or GC-MS and terminate the reaction immediately upon complete consumption of the ketone.

Q3: When performing asymmetric hydrogenation using an Iridium catalyst, my enantiomeric excess (ee) is dropping below 90%. Is temperature the culprit?

A: Yes, temperature is a critical variable in asymmetric catalysis, alongside base concentration.

  • Causality: Enantioselectivity is governed by the minute energy differences between competing diastereomeric transition states. Higher temperatures provide enough thermal energy to overcome the activation barrier of the less favored pathway, thereby reducing the enantiomeric excess [2].

  • Solution: Lower the reaction temperature to 20 °C. While this will decrease the overall reaction rate, it will significantly enhance the enantioselectivity. Furthermore, ensure your base additive (e.g., NaOH) is accurately measured, as alkali concentration heavily influences the active Ir-catalyst species formation.

Q4: Can I run this reduction at atmospheric pressure (14.7 psi) to save on high-pressure equipment costs?

A: Yes, but with significant kinetic trade-offs.

  • Causality: At atmospheric pressure, the solubility of H2​ in ethanol is extremely low. This drastically reduces the frequency of successful collisions between the dissolved hydrogen, the catalyst surface, and the substrate [3].

  • Solution: If you must run at 1 atm, you will need to extend the reaction time to 18–24 hours. Ensure maximum gas-liquid interfacial area by using a highly efficient gas entrainment impeller.

References

  • Oxygenated indan compounds and method of making the same.Google Patents (US2820817A).
  • Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Process for production of donepezil derivative.Google Patents (US6252081B1).
Optimization

preventing oxidation and degradation of 5-Methoxy-2,3-dihydro-1h-inden-1-ol during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the oxidation and degradation of 5-Methoxy-2,3-dihydro-1H-inden-1-ol dur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the oxidation and degradation of 5-Methoxy-2,3-dihydro-1H-inden-1-ol during long-term storage. By understanding the underlying chemical principles of its degradation and implementing robust storage and monitoring protocols, users can ensure the integrity and reliability of their samples for experimental use.

Understanding the Molecule: Why is 5-Methoxy-2,3-dihydro-1H-inden-1-ol Prone to Degradation?

5-Methoxy-2,3-dihydro-1H-inden-1-ol possesses a benzylic alcohol functional group. The hydroxyl group is attached to a carbon atom that is directly bonded to an aromatic ring. This structural feature is the primary reason for its susceptibility to oxidation. The methoxy group (-OCH₃) on the aromatic ring is an electron-donating group, which can further influence the reactivity of the benzylic alcohol.

The primary degradation pathway is the oxidation of the secondary alcohol to a ketone, forming 5-methoxy-2,3-dihydro-1H-inden-1-one. This process can be initiated by atmospheric oxygen, light, and trace metal impurities. Further oxidation, though less common under typical storage conditions, could potentially lead to ring-opening or other degradation products.

A 5-Methoxy-2,3-dihydro-1H-inden-1-ol B Oxidation (O2, light, metal ions) A->B C 5-Methoxy-2,3-dihydro-1H-inden-1-one (Primary Degradation Product) B->C D Further Oxidation (Harsh Conditions) C->D E Ring-Opened Products (e.g., Carboxylic Acids) D->E

Caption: Potential degradation pathway of 5-Methoxy-2,3-dihydro-1H-inden-1-ol.

Recommended Long-Term Storage Protocols

To minimize degradation, a multi-faceted approach to storage is recommended. This involves controlling the temperature, atmosphere, and light exposure, as well as considering the use of antioxidants.

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the oxidation process.
Container Amber Glass Vial with PTFE-lined CapPrevents exposure to light, which can catalyze oxidation, and provides an inert sealing surface.
State Solid (if possible) or in an Anhydrous, Degassed SolventMinimizes mobility of reactants. If in solution, removing water and dissolved oxygen is critical.
Additives Antioxidants (Optional, see below)Can scavenge free radicals and inhibit oxidative chain reactions.
The Use of Antioxidants

For extended storage or if the compound is particularly valuable, the addition of antioxidants can provide an extra layer of protection. A combination of antioxidants can be more effective due to synergistic effects[1].

  • Butylated Hydroxytoluene (BHT): A lipophilic antioxidant that is effective in organic systems. A typical concentration is 0.01-0.1%.

  • Ascorbic Acid (Vitamin C): A hydrophilic antioxidant. Its stability is pH-dependent, and it is most stable in acidic conditions[1]. If used in a solution, buffering may be necessary.

It is crucial to ensure that any added antioxidant is compatible with the intended downstream applications of the 5-Methoxy-2,3-dihydro-1H-inden-1-ol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the storage and handling of 5-Methoxy-2,3-dihydro-1H-inden-1-ol.

A Start: Observe Issue with Stored Sample B Issue: Discoloration (Yellowing/Browning) A->B C Issue: Appearance of New Peaks in Analytical Run (HPLC/GC-MS) A->C D Issue: Reduced Potency/Activity in Assay A->D E Potential Cause: Oxidation to 5-methoxy-2,3-dihydro-1H-inden-1-one B->E C->E D->E F Action: Confirm Identity of Impurity via MS E->F G Action: Quantify Impurity Level F->G H Solution: Re-purify if Impurity Level is Unacceptable G->H I Preventative Action: Review and Improve Storage Protocol - Use Inert Gas - Store at Lower Temperature - Protect from Light H->I

Caption: Troubleshooting workflow for degradation of 5-Methoxy-2,3-dihydro-1H-inden-1-ol.

Q1: My solid sample of 5-Methoxy-2,3-dihydro-1H-inden-1-ol has turned slightly yellow over time. What does this indicate?

A1: A yellow to brownish discoloration is a common visual indicator of oxidation. The formation of the conjugated ketone, 5-methoxy-2,3-dihydro-1H-inden-1-one, can lead to a change in color. It is highly recommended to analyze a small portion of the sample by HPLC or GC-MS to confirm the presence and quantity of this impurity. If the purity is no longer acceptable for your experiments, purification will be necessary. To prevent this in the future, ensure storage under an inert atmosphere (argon or nitrogen) and protected from light.

Q2: I've observed a new peak in the HPLC chromatogram of my stored sample. How can I identify it?

A2: The most likely new peak is the oxidation product, 5-methoxy-2,3-dihydro-1H-inden-1-one[2]. The best way to confirm its identity is by using HPLC coupled with mass spectrometry (LC-MS). The mass of the parent compound is approximately 164.2 g/mol , while the ketone product would have a mass of approximately 162.2 g/mol . The loss of two mass units is a strong indicator of this specific oxidation.

Q3: Can I store 5-Methoxy-2,3-dihydro-1H-inden-1-ol in a solution?

A3: Yes, but with precautions. If stored in solution, it is critical to use an anhydrous, high-purity solvent that has been degassed to remove dissolved oxygen. Solvents like acetonitrile or ethyl acetate are common choices. The solution should be stored under an inert atmosphere at low temperatures (-20°C or below). Storing in solution can sometimes accelerate degradation if oxygen is present.

Q4: My assay results using an older stock of 5-Methoxy-2,3-dihydro-1H-inden-1-ol are inconsistent. Could this be a stability issue?

A4: Yes, inconsistent assay results are a classic sign of compound degradation. If the parent compound has partially oxidized to the ketone, the actual concentration of the active molecule is lower than calculated based on the initial weight. This can lead to a perceived decrease in potency or activity. It is essential to re-check the purity of the stock solution before use, especially if it has been stored for a long period.

Stability Monitoring: Analytical Protocols

Regularly monitoring the purity of your stored 5-Methoxy-2,3-dihydro-1H-inden-1-ol is crucial. High-Performance Liquid Chromatography (HPLC) is an excellent method for this.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific equipment and columns available.

Instrumentation and Consumables:

  • HPLC System: With a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Additive: Formic acid (LC-MS grade).

Method Parameters:

ParameterValue
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 275 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phases A and B as described in the table. Degas both solutions for at least 15 minutes.

  • Sample Preparation: Accurately weigh a small amount of the 5-Methoxy-2,3-dihydro-1H-inden-1-ol sample and dissolve it in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient method. The parent alcohol will elute earlier than the more non-polar ketone degradation product.

  • Data Analysis: Integrate the peak areas to determine the relative purity of the sample.

A Note on Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is also a powerful tool for analyzing 5-Methoxy-2,3-dihydro-1H-inden-1-ol. Due to the polar nature of the alcohol, derivatization may be necessary to improve peak shape and prevent tailing[3][4]. Silylation is a common derivatization technique for hydroxyl groups. The mass spectra obtained can be used to confirm the identity of the parent compound and any degradation products.

Frequently Asked Questions (FAQs)

  • What is the primary degradation product I should be looking for? The primary degradation product is 5-methoxy-2,3-dihydro-1H-inden-1-one, the ketone formed from the oxidation of the benzylic alcohol.

  • Is it necessary to use an antioxidant? It is not strictly necessary for short- to medium-term storage if other conditions (low temperature, inert atmosphere) are met. However, for long-term storage (over a year) or for highly critical samples, antioxidants are recommended.

  • Can I use a standard freezer (-20°C) for storage? Yes, -20°C is generally acceptable for several months, provided the sample is properly sealed under an inert atmosphere and protected from light. For storage longer than six months, -80°C is preferable.

  • How often should I check the purity of my stored sample? For a new batch, it is advisable to check the purity after 3, 6, and 12 months to establish a stability profile under your specific storage conditions. For routine use, checking the purity of older stocks before starting a new set of experiments is good practice.

References

  • Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. - AIR Unimi. (URL: [Link])

  • Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO | ACS Catalysis - ACS Publications. (URL: [Link])

  • The Photochemical Oxidation Reaction of Benzylic Alcohols in Dimethyl Sulfoxide. (URL: [Link])

  • Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation | Request PDF - ResearchGate. (URL: [Link])

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. (URL: [Link])

  • Safety Data Sheet: 5-Methoxyindole - Carl ROTH. (URL: [Link])

  • Comparing Butylated Hydroxytoluene and Ascorbic Acid: Stability Metrics. (URL: [Link])

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (URL: [Link]_)

  • 2,3-DIHYDRO-5-METHOXY-1H-INDEN-1-OL — Chemical Substance Information - NextSDS. (URL: [Link])

  • Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases - PubMed. (URL: [Link])

  • 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem. (URL: [Link])

  • HPLC分析メソッド 開発支援 - 化学物質評価研究機構. (URL: [Link])

  • Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the - JOCPR. (URL: [Link])

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC. (URL: [Link])

  • Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4'-Methoxy[1,1 - Benchchem. (URL: https://www.benchchem.
  • Photodegradation of methoxy substituted curcuminoids - PubMed. (URL: [Link])

  • The reducing power of different extracts. BHT and ascorbic acid were... - ResearchGate. (URL: [Link])

  • 乱用薬物の超高感度 HPLC 分析法の開発と その薬物相互作用評価への応用. (URL: [Link])

  • 人工光合成研究におけるGC-MSの活用 - 分析計測機器 - 島津製作所. (URL: [Link])

  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment - MDPI. (URL: [Link])

  • 1H-Inden-5-ol, 2,3-dihydro- - the NIST WebBook. (URL: [Link])

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. (URL: [Link])

  • Exploring potooxidative degradation pathways of harmol and harmalol alkaloids in water: effects of pH, excitation sources and atmospheric conditions - RSC Publishing. (URL: [Link])

  • Comparative study of the radical scavenging behavior of ascorbic acid, BHT, BHA and Trolox: Experimental and theoretical study - ResearchGate. (URL: [Link])

  • Strategies for Accessing cis-1-Amino-2-Indanol - MDPI. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Mitigating Byproducts in the Catalytic Reduction of 5-Methoxy-2,3-dihydro-1H-inden-1-ol

Welcome to the technical support center for the catalytic reduction of 5-Methoxy-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic reduction of 5-Methoxy-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical reaction, focusing on minimizing the formation of unwanted byproducts. Our approach is grounded in mechanistic principles and validated with practical, field-proven insights to ensure the integrity and success of your synthesis.

Reaction Overview: The Goal and The Challenge

The catalytic reduction of 5-Methoxy-2,3-dihydro-1H-inden-1-ol to the corresponding 5-methoxyindane is a key transformation in the synthesis of various pharmacologically active molecules, including 5-Methoxy-2-aminoindane (MEAI), a compound investigated for its potential in addiction therapy.[1][2] The primary objective is the selective hydrogenolysis of the benzylic alcohol.

The main challenge in this synthesis is controlling the reaction to prevent the formation of byproducts that can complicate purification and reduce the overall yield.[3] Common issues include over-reduction of the aromatic ring, incomplete reaction, and side reactions stemming from catalyst choice and reaction conditions.

Reaction Pathway

5-Methoxy-2,3-dihydro-1H-inden-1-ol 5-Methoxy-2,3-dihydro-1H-inden-1-ol 5-Methoxyindane 5-Methoxyindane 5-Methoxy-2,3-dihydro-1H-inden-1-ol->5-Methoxyindane Catalytic Reduction (H2) Unwanted Byproducts Unwanted Byproducts 5-Methoxy-2,3-dihydro-1H-inden-1-ol->Unwanted Byproducts Side Reactions

Caption: Desired reaction versus potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this reaction?

The primary byproducts typically arise from three main pathways:

  • Over-reduction: Hydrogenation of the methoxy-substituted aromatic ring, leading to tetrahydroindane derivatives.

  • Incomplete Reaction: Residual starting material, 5-Methoxy-2,3-dihydro-1H-inden-1-ol, remaining in the product mixture.

  • Hydrogenolysis of the Methoxy Group: Cleavage of the methoxy C-O bond, resulting in an indanol derivative. While less common under mild conditions, it can occur with certain catalysts and higher temperatures.

Q2: How do I choose the right catalyst?

Catalyst selection is critical for both activity and selectivity.[3] The most commonly employed catalysts for this type of transformation are palladium-, platinum-, rhodium-, and ruthenium-based.[4][5][6]

CatalystAdvantagesPotential Issues
Palladium (e.g., Pd/C) Generally effective for hydrogenolysis of benzylic alcohols.[5][6]Can promote over-reduction of the aromatic ring under harsh conditions.[3]
Platinum (e.g., PtO2, Pt/C) Highly active, often effective when other catalysts fail.Can be less selective and may require milder conditions to avoid over-reduction.[7]
Rhodium (e.g., Rh/C) Can offer high selectivity for certain substrates.[8]May require specific ligands for optimal performance in asymmetric hydrogenations.[9][10]
Ruthenium (e.g., Ru/C) Known for its versatility in hydrogenation and hydrogenolysis.[4][11]Activity and selectivity can be highly dependent on the support and reaction conditions.[4]

Recommendation: Start with 5-10% Palladium on Carbon (Pd/C) under mild conditions. If issues with over-reduction or incomplete reaction persist, consider screening other catalysts.

Q3: What is the impact of solvent choice?

Protic solvents like ethanol and methanol are generally preferred for catalytic hydrogenations as they can facilitate proton transfer steps in the reaction mechanism.[12] However, the solubility of the starting material and intermediates is also a key consideration. If solubility is an issue, other solvents like ethyl acetate or even dichloromethane can be explored, though caution is advised with chlorinated solvents as they can sometimes interfere with the catalyst.[12][13]

Q4: How can I monitor the reaction progress effectively?

Regular monitoring is crucial to stop the reaction upon completion and prevent the formation of over-reduced byproducts.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting material.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Provide quantitative data on the conversion of the starting material and the formation of products and byproducts.[3]

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring reactions with non-volatile compounds and for purity analysis of the final product.[14][15]

Troubleshooting Guide

This section addresses specific problems you may encounter during the catalytic reduction of 5-Methoxy-2,3-dihydro-1H-inden-1-ol.

Problem 1: Low or No Conversion of Starting Material

If your reaction is sluggish or not proceeding at all, consider the following troubleshooting steps.

Decision Tree for Low Conversion

Start Low/No Conversion Catalyst Check Catalyst Activity Start->Catalyst H2_Pressure Increase H2 Pressure Start->H2_Pressure Temperature Increase Temperature Start->Temperature Solvent Check Solubility & Solvent Purity Start->Solvent

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Troubleshooting Steps:
  • Catalyst Deactivation:

    • Cause: The catalyst may be poisoned by impurities in the starting material, solvent, or from the reaction vessel. Sulfur and thiol compounds are common catalyst poisons. The catalyst may also be old or improperly stored.

    • Solution:

      • Ensure high purity of the starting material and solvents.[3]

      • Use a fresh batch of catalyst.

      • If poisoning is suspected, you can sometimes filter the reaction mixture and add fresh catalyst to the filtrate.[13]

      • Increase the catalyst loading.[3]

  • Insufficient Hydrogen Pressure:

    • Cause: Atmospheric pressure may not be sufficient for the reaction to proceed at a reasonable rate.

    • Solution:

      • Increase the hydrogen pressure. Many hydrogenations benefit from pressures ranging from 50 psi to 500 psi in a suitable high-pressure reactor.[3][13]

      • Ensure the system is properly sealed and purged of air before introducing hydrogen.[13]

  • Sub-optimal Temperature:

    • Cause: The reaction may have a significant activation energy barrier that is not overcome at room temperature.

    • Solution:

      • Gently warm the reaction. A temperature screen from room temperature up to 50-60°C is a good starting point.

      • Be cautious, as higher temperatures can also promote side reactions.[3]

  • Poor Solubility:

    • Cause: If the starting material is not fully dissolved, the reaction will be slow and inefficient.

    • Solution:

      • Choose a solvent in which the starting material is highly soluble.

      • Consider using a co-solvent system.

Problem 2: Formation of Over-reduced Byproducts

The presence of byproducts where the aromatic ring has been hydrogenated indicates that the reaction conditions are too harsh.

Decision Tree for Over-reduction

Start Over-reduction Observed Pressure Lower H2 Pressure Start->Pressure Temperature Lower Temperature Start->Temperature Time Reduce Reaction Time Start->Time Catalyst Change Catalyst/Lower Loading Start->Catalyst

Caption: Strategies to mitigate over-reduction.

Detailed Troubleshooting Steps:
  • Excessive Hydrogen Pressure and/or Temperature:

    • Cause: High pressures and temperatures favor the thermodynamically more stable, fully saturated products.[3]

    • Solution:

      • Reduce the hydrogen pressure. Often, returning to atmospheric pressure or slightly above is sufficient.

      • Run the reaction at room temperature or even slightly below.

  • Prolonged Reaction Time:

    • Cause: Leaving the reaction to run long after the starting material is consumed will inevitably lead to the formation of over-reduced products.

    • Solution:

      • Monitor the reaction closely using TLC or GC.

      • Work up the reaction as soon as the starting material is no longer detected.

  • Highly Active Catalyst:

    • Cause: Some catalysts, like Platinum oxide (PtO2), are extremely active and can readily hydrogenate aromatic systems.

    • Solution:

      • Switch to a less active catalyst, such as a lower percentage of Pd/C.

      • Decrease the catalyst loading.

Problem 3: Difficult Work-up and Catalyst Filtration

Fine catalyst particles can be challenging to remove completely, and the product may adsorb onto the catalyst surface.

Protocol for Effective Catalyst Removal:
  • Celite Filtration:

    • After the reaction is complete, add a small amount of Celite® to the reaction mixture and stir for a few minutes. This helps to agglomerate the fine catalyst particles.[16]

    • Prepare a pad of Celite® in a sintered glass funnel and wash it with the reaction solvent.

    • Filter the reaction mixture through the Celite® pad. Wash the pad thoroughly with fresh solvent to ensure all the product is recovered.[16]

  • Product Adsorption:

    • Cause: Polar products can sometimes adsorb strongly to the catalyst surface.[16]

    • Solution:

      • After filtration, wash the collected catalyst and Celite® with a more polar solvent.

      • In stubborn cases, gentle heating of the wash solvent may be necessary. In extreme situations, refluxing the catalyst in a high-boiling polar solvent like DMF might be required to recover the product.[16]

Safety Note: Used hydrogenation catalysts, particularly Palladium on Carbon, can be pyrophoric, especially when dry.[12] Always keep the filtered catalyst wet with solvent or water and dispose of it in a designated, properly labeled waste container.[12][16]

Analytical Characterization of Byproducts

Accurate identification of byproducts is essential for optimizing the reaction. A combination of analytical techniques is often necessary.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and obtaining their mass spectra, which can help in identifying their molecular weights and fragmentation patterns.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated byproducts, allowing for unambiguous identification.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique for separating and identifying non-volatile impurities.[17]

References

  • Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry. Available at: [Link]

  • Clearmind Medicine. Science and IP. Available at: [Link]

  • Curly Arrow. (2010, March 31). Catalytic Hydrogenation Part III - More Tips and Tricks. Available at: [Link]

  • Krische, M. J. (2011). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. PMC. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link]

  • IntechOpen. (2021, April 16). Hydrogenation and Hydrogenolysis with Ruthenium Catalysts and Application to Biomass Conversion. Available at: [Link]

  • ResearchGate. Palladium-catalyzed transfer hydrogenation in alkaline aqueous medium. Available at: [Link]

  • The Royal Society of Chemistry. (2021). Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds. Chemical Science. Available at: [Link]

  • Wipf Group, University of Pittsburgh. Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]

  • Kyushu University Pure Portal Site. Hydrogenation of five-membered heteroaromatic compounds catalyzed by a rhodium-phosphine complex. Available at: [Link]

  • Wiley-VCH. (2020). Recyclable Ruthenium Catalyst for Distal meta-CÀH Activation. Chemistry—A European Journal, 26, 15290-15297. Available at: [Link]

  • Reddit. (2023, February 17). Hydrogenation troubleshooting. r/Chempros. Available at: [Link]

  • ResearchGate. Selected milestones in homogeneous ruthenium-catalyzed hydrogenation and transfer hydrogenation. Available at: [Link]

  • Recent Trends in Analytical Detection of Impurities in the Drug Substances. (n.d.). Available at: [Link]

  • ACS Publications. (2001). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society. Available at: [Link]

  • NextSDS. 2,3-DIHYDRO-5-METHOXY-1H-INDEN-1-OL — Chemical Substance Information. Available at: [Link]

  • MDPI. (2020, May 19). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Available at: [Link]

  • Wiley Online Library. (2012, January 15). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Available at: [Link]

  • Wiley-VCH. 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Available at: [Link]

  • NextSDS. (R)-5-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE — Chemical Substance Information. Available at: [Link]

  • ResearchGate. Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. Available at: [Link]

  • ResearchGate. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available at: [Link]

  • Pacific Northwest National Laboratory. (2017, January 18). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Available at: [Link]

  • ACS Publications. (2025, February 12). Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthol Derivatives. Available at: [Link]

  • Semantic Scholar. (2023, August 4). Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Available at: [Link]

  • Google Patents. (2020, January 2). US20200001274A1 - Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons.
  • DSpace@MIT. (2022, August 16). Catalyst choice impacts aromatic monomer yields and selectivity in hydrogen-free reductive catalytic fractionation. Available at: [Link]

  • MDPI. (2023, May 8). Lignin Hydrogenolysis over Bimetallic Ni–Ru Nanoparticles Supported on SiO 2 @HPS. Available at: [Link]

  • Semantic Scholar. (2022, November 29). Green Chemistry. Available at: [Link]

  • Freie Universität Berlin. (2022, March 31). Catalysis Science & Technology. Available at: [Link]

  • ResearchGate. (2017, September 26). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Available at: [Link]

  • IRIS. (2022, October 26). 1 Hydrogenolysis of biomass derived aromatic ethers under lignin-first conditions E. Paone,1, A. Beneduci2, G. A. Corrente,2 A*. Available at: [Link]

  • Chemsrc. (2025, August 25). 5-methoxy-2,3-dihydro-1H-inden-2-amine | CAS#:73305-09-6. Available at: [Link]

  • The Royal Society of Chemistry. Highly efficient and selective aqueous phase hydrogenolysis of furfural to 1,5-pentanediol using bimetallic Ru–SnOx/γ-Al2O3 catalysts. Catalysis Science & Technology. Available at: [Link]

  • PMC. (2021). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. Available at: [Link]

  • ResearchGate. (2025, November 20). (PDF) Solvent Effect in Catalytic Lignin Hydrogenolysis. Available at: [Link]

  • The Royal Society of Chemistry. Methanol reforming denitration over an integrated bifunctional CuZnOx–X–MnPdOz@Ni catalyst at low temperature. Catalysis Science & Technology. Available at: [Link]

  • MDPI. (2025, October 22). Hydrogenolysis of Biomass-Based Furfuryl Alcohol into 1,2-Pentanediol over Magnesium Oxide-Supported Pt-Y Bimetallic Catalysts. Available at: [Link]

  • OSTI.gov. Design of dilute palladium-indium alloy catalysts for the selective hydrogenation of CO2 to methanol. Available at: [Link]

  • PMC. (2024, June 25). Mild Photochemical Reduction of Alkenes and Heterocycles via Thiol-Mediated Formate Activation. Available at: [Link]

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Reference Data & Comparative Studies

Validation

5-Methoxy-2,3-dihydro-1h-inden-1-ol vs unsubstituted 1-indanol chemical reactivity

An In-Depth Comparative Guide to the Chemical Reactivity of 5-Methoxy-1-indanol versus Unsubstituted 1-Indanol For researchers and professionals in drug development and organic synthesis, understanding the nuanced reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Chemical Reactivity of 5-Methoxy-1-indanol versus Unsubstituted 1-Indanol

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of core molecular scaffolds is paramount. The indanol framework, a fused bicyclic structure consisting of a benzene ring and a cyclopentanol ring, is a common motif in pharmacologically active compounds and synthetic intermediates.[1][2] This guide provides a detailed, objective comparison of the chemical reactivity of unsubstituted 1-indanol and its derivative, 5-methoxy-2,3-dihydro-1H-inden-1-ol. We will dissect how the introduction of a single methoxy group fundamentally alters the molecule's electronic properties and, consequently, its behavior in key chemical transformations. This analysis is grounded in established principles of physical organic chemistry and supported by experimental observations.

The Decisive Influence: Electronic Effects of the 5-Methoxy Group

The primary difference in reactivity between 5-methoxy-1-indanol and 1-indanol stems from the powerful electronic effects of the methoxy (-OCH₃) substituent. This group exerts two opposing forces on the aromatic ring:

  • The Inductive Effect (-I): Oxygen is more electronegative than carbon, leading it to withdraw electron density from the benzene ring through the sigma bond network. This effect, by itself, deactivates the ring.[3]

  • The Mesomeric or Resonance Effect (+M): The non-bonding electron pairs on the oxygen atom can be delocalized into the aromatic π-system. This donation of electron density significantly increases the nucleophilicity of the ring, especially at the ortho and para positions relative to the substituent.[3][4][5]

For the methoxy group, the resonance effect (+M) is overwhelmingly dominant over the inductive effect (-I).[5] This makes the aromatic ring in 5-methoxy-1-indanol significantly more electron-rich and thus more reactive towards electrophiles than the ring in unsubstituted 1-indanol.[3]

electronic_effects substituent -OCH_3 Group Two Competing Effects inductive {Inductive Effect (-I)} | {Oxygen's electronegativity pulls electron density via σ-bond} | {Deactivates Ring} substituent->inductive  Withdraws e- resonance {Resonance Effect (+M)} | {Oxygen's lone pairs donate electron density into π-system} | {Activates Ring (Dominant)} substituent->resonance  Donates e-

Caption: Competing electronic effects of the methoxy substituent.

Comparative Reactivity at the Hydroxyl Group

The secondary alcohol at the 1-position is a key reactive site in both molecules. Reactions here are typically nucleophilic substitutions (where the -OH is converted to a better leaving group) or oxidations.

Nucleophilic Substitution, Esterification, and Etherification

The hydroxyl group itself is a poor leaving group (OH⁻ is a strong base). For nucleophilic substitution to occur, it must first be activated, typically by protonation under acidic conditions to form a good leaving group (H₂O).[6][7]

  • SN1 Reactivity: In reactions proceeding through an Sₙ1 mechanism, the rate-determining step is the formation of a carbocation intermediate. The electron-donating methoxy group in the 5-position provides significant resonance stabilization to the carbocation formed at the 1-position. This stabilization drastically lowers the activation energy for carbocation formation, making 5-methoxy-1-indanol substantially more reactive in Sₙ1 reactions than unsubstituted 1-indanol.

  • Esterification & Etherification: These reactions involve the hydroxyl group acting as a nucleophile.

    • Fischer Esterification: In this acid-catalyzed equilibrium reaction with a carboxylic acid, the nucleophilicity of the alcohol is a factor.[8] The electron-donating methoxy group may slightly enhance the nucleophilicity of the hydroxyl oxygen in 5-methoxy-1-indanol, but this effect is generally minor compared to steric factors and reaction conditions.

    • Williamson Ether Synthesis: This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile. The acidity of the hydroxyl proton is slightly decreased by the electron-donating methoxy group, making it marginally harder to deprotonate than 1-indanol. However, this difference is often negligible in the presence of a strong base.

Oxidation to 1-Indanone

The oxidation of the secondary alcohol to the corresponding ketone (1-indanone) is a common and efficient transformation for both molecules.[9][10]

oxidation_reaction reactant 1-Indanol Derivative (R = H or OCH3) product 1-Indanone Derivative (R = H or OCH3) reactant->product [Oxidizing Agent] e.g., CrO3, PCC, Swern

Caption: General oxidation pathway for 1-indanol derivatives.

The electron-donating methoxy group can slightly increase the rate of oxidation by stabilizing a transition state with developing positive charge on the adjacent carbon. However, a wide variety of oxidizing agents (e.g., chromium-based reagents, Swern oxidation, Dess-Martin periodinane) can effectively oxidize both substrates to near-quantitative yields.[10]

Comparative Reactivity of the Aromatic Ring

The most profound difference in reactivity lies in electrophilic aromatic substitution (EAS). The electron-rich nature of the aromatic ring in 5-methoxy-1-indanol makes it a far superior nucleophile compared to the ring in 1-indanol.

  • 5-Methoxy-1-indanol: As a strongly activating, ortho, para-directing group, the methoxy substituent at C5 makes the ring highly susceptible to electrophilic attack.[3][4] It directs incoming electrophiles primarily to the C4 and C6 positions (ortho to the methoxy group). The molecule will react much faster and under milder conditions than 1-indanol.

  • 1-Indanol: The fused alkyl ring is weakly deactivating overall. Electrophilic substitution is therefore slower and requires more forcing conditions compared to its methoxy-substituted counterpart.

This disparity is not merely academic; it dictates the synthetic strategies for further functionalization of the aromatic core. For instance, nitration or halogenation of 5-methoxy-1-indanol would proceed rapidly and with high regioselectivity, while the same reaction on 1-indanol would be more sluggish.

eas_reactivity start Electrophile (E+) indanol 1-Indanol Aromatic Ring Slower Reaction start->indanol Requires stronger conditions methoxy_indanol 5-Methoxy-1-indanol Highly Activated Aromatic Ring Faster Reaction at C4, C6 start->methoxy_indanol Reacts under milder conditions

Caption: Comparative reactivity in Electrophilic Aromatic Substitution.

Data Summary and Experimental Protocols

Reactivity Comparison Table
Feature1-Indanol5-Methoxy-1-indanolRationale
-OH Group Reactivity
Sₙ1 ReactionsSlowerMuch Faster Methoxy group provides resonance stabilization to the carbocation intermediate.
OxidationReadily OxidizedReadily Oxidized (Slightly Faster)Both are secondary alcohols. EDG may slightly accelerate the reaction.[10]
EsterificationStandard ReactivityStandard ReactivityMinimal electronic effect from the distant methoxy group.[8]
Aromatic Ring Reactivity
Rate of EASModerateVery High Methoxy group is a strong activating group.[3]
Regioselectivity (EAS)Complex mixtureHighly selective for C4 and C6 Methoxy group is a powerful ortho, para-director.
Experimental Protocol 1: Oxidation of 1-Indanol to 1-Indanone

This protocol is adapted from methodologies utilizing polymer-supported chromium trioxide, which offers a safer and more environmentally friendly alternative to traditional chromium reagents.[10]

Objective: To oxidize the secondary alcohol to a ketone. This procedure is applicable to both 1-indanol and 5-methoxy-1-indanol.

Materials:

  • 1-Indanol derivative (1.0 eq)

  • Chromium trioxide resin (polymer-supported, ~3-4 eq)

  • Dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of chromium trioxide resin in dichloromethane, add a solution of the 1-indanol derivative (1.0 eq) in DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. For 5-methoxy-1-indanol, the reaction may proceed slightly faster.

  • Upon completion, filter the reaction mixture through a pad of silica gel or Celite® to remove the chromium resin. Wash the pad thoroughly with additional DCM.

  • Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude indanone product.

  • Purify the product by flash column chromatography if necessary.

Experimental Protocol 2: Fischer Esterification of 1-Indanol

This protocol describes a classic acid-catalyzed esterification.[8]

Objective: To form an ester from the alcohol and a carboxylic acid. This procedure is applicable to both substrates.

Materials:

  • 1-Indanol derivative (1.0 eq)

  • Carboxylic acid (e.g., Acetic Acid, 1.5-2.0 eq)

  • Concentrated Sulfuric Acid (catalytic amount, ~5 mol%)

  • Toluene or a suitable solvent for azeotropic removal of water

Procedure:

  • Combine the 1-indanol derivative, the carboxylic acid, and the solvent in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Carefully add the concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the limiting reagent.

  • Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and carefully wash with water, saturated sodium bicarbonate solution (to neutralize the acids), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography or distillation.

Conclusion

The presence of a methoxy group at the 5-position of the indanol scaffold is a powerful modulator of chemical reactivity. While its effect on the reactions of the distal hydroxyl group is subtle and most pronounced in pathways involving carbocation intermediates (Sₙ1), its impact on the aromatic ring is profound. The 5-methoxy group transforms the benzene moiety into a highly activated, nucleophilic system that readily undergoes electrophilic aromatic substitution with high speed and regioselectivity. In contrast, unsubstituted 1-indanol is a significantly less reactive substrate in EAS. This fundamental difference is a critical consideration for any synthetic chemist aiming to functionalize these important molecular frameworks, dictating the choice of reagents, reaction conditions, and overall strategic approach.

References

  • Biocatalytic asymmetric synthesis of (S)-1-indanol using Lactobacillus paracasei BD71. (2021). Biocatalysis and Biotransformation, 40(5). Available at: [Link]

  • Vaia. Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION]. Available at: [Link]

  • Taylor & Francis Online. (2021). Biocatalytic asymmetric synthesis of (S)-1-indanol using Lactobacillus paracasei BD71. Available at: [Link]

  • Wikipedia. 1-Indanone. Available at: [Link]

  • ACS Publications. (2014). Selective Catalytic Synthesis of Unsymmetrical Ethers from the Dehydrative Etherification of Two Different Alcohols. ACS Catalysis. Available at: [Link]

  • PrepChem.com. Synthesis of indanol. Available at: [Link]

  • The Chemical Versatility of 1-Indanol: Applications and Supplier Insights. (2026). Available at: [Link]

  • Lumen Learning. The Effect of Substituents on Reactivity. MCC Organic Chemistry. Available at: [Link]

  • ACS Publications. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Available at: [Link]

  • ResearchGate. Pathways leading to either oxidation or etherification of 1-indanol. Available at: [Link]

  • ResearchGate. Methoxy gp on aromatic ring?. Available at: [Link]

  • Wikipedia. Methoxy group. Available at: [Link]

  • Hawkins, A. (2022). Oxidation of Indanol to Indanone Through the Optimization of Various Parameters of Microwave Irradiation. Seton Hall University Dissertations and Theses (ETDs). Available at: [Link]

  • RSC Publishing. Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • LookChem. Cas 6351-10-6,1-INDANOL. Available at: [Link]

  • KM Pharma Solution Private Limited. MSDS - 1-Indanol. Available at: [Link]

  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. (2017). Available at: [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available at: [Link]

  • PubChem - NIH. 1-Indanol | C9H10O | CID 22819. Available at: [Link]

  • MDPI. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. (2024). Available at: [Link]

  • Google Patents. CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone.
  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available at: [Link]

  • The effect of meta- and para-methoxy substitution on the reactivity of the radical cations of arylalkenes and alkanes. Available at: [Link]

  • Google Patents. CN110642770B - Preparation method of 5-methoxyindole.
  • Reaction Mechanism Notes: Organic Chemistry Revision Sheets. Nucleophilic Substitution with OH. Available at: [Link]

  • MDPI. Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. (2023). Available at: [Link]

  • PubChem - NIH. 5-Methoxyindole | C9H9NO | CID 13872. Available at: [Link]

  • Chemistry LibreTexts. 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. (2014). Available at: [Link]

  • RSC Publishing. Catalytic synthesis of distillate-range ethers and olefins from ethanol through Guerbet coupling and etherification. Green Chemistry. Available at: [Link]

  • PMC - NIH. Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. (2012). Available at: [Link]

  • ChemKey - Shout Education. Esterification of Alcohols and Carboxylic Acids. Available at: [Link]

  • PubMed. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. (1997). J Org Chem, 62(9), 2694-2703. Available at: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

  • Google Patents. EP0537636A1 - Etherification process.
  • YouTube. Activation of Alcohols to Nucleophilic Substitution. (2024). Available at: [Link]

  • Master Organic Chemistry. Transesterification. (2022). Available at: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. (2017). Available at: [Link]

Sources

Comparative

ftir spectra comparison of 5-Methoxy-2,3-dihydro-1h-inden-1-ol and its ketone precursor

Spectroscopic Tracking of Carbonyl Reduction: FTIR Comparative Analysis of 5-Methoxy-1-indanone and 5-Methoxy-1-indanol Executive Summary & Mechanistic Context The indanone scaffold is a privileged structure in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Tracking of Carbonyl Reduction: FTIR Comparative Analysis of 5-Methoxy-1-indanone and 5-Methoxy-1-indanol

Executive Summary & Mechanistic Context

The indanone scaffold is a privileged structure in medicinal chemistry and drug development. The reduction of 5-methoxy-1-indanone (the ketone precursor) to 5-methoxy-1-indanol (the secondary alcohol) is a critical synthetic node. As an Application Scientist, I rely on Fourier Transform Infrared (FTIR) spectroscopy not just to confirm product identity, but to understand the changing electronic environment of the molecule. This guide provides an objective comparison of the FTIR spectra of these two compounds, detailing the causality behind their vibrational shifts and outlining a self-validating protocol for reaction monitoring.

Mechanistic Causality of Vibrational Shifts

When 5-methoxy-1-indanone is reduced to 5-methoxy-1-indanol, the molecular dipole and hydrogen-bonding capabilities fundamentally change.

  • The Carbonyl (C=O) Environment : In 5-methoxy-1-indanone, the C=O bond is conjugated with the electron-rich aromatic ring. This delocalization of π -electrons weakens the double bond character of the carbonyl, shifting its stretching frequency to ~1695 cm⁻¹, which is lower than a standard isolated aliphatic ketone (~1715 cm⁻¹)[1].

  • The Hydroxyl (O-H) Environment : Upon reduction, the C=O π -bond is broken, and a secondary alcohol is formed. In the neat or solid state, the newly formed hydroxyl groups engage in extensive intermolecular hydrogen bonding. This creates a continuum of varying O-H bond strengths, resulting in a characteristically broad absorption band centered around 3390 cm⁻¹[2].

  • The Methoxy (-OCH₃) Anchor : The methoxy group at the 5-position remains electronically and structurally unperturbed during the reduction. Its asymmetric C-O-C stretch at ~1256 cm⁻¹ serves as an invariant internal reference, crucial for validating sample contact and spectral quality[2].

Comparative FTIR Data

The following table summarizes the quantitative spectroscopic data, contrasting the functional group transformations[1][2].

Vibrational Mode5-Methoxy-1-indanone (cm⁻¹)5-Methoxy-1-indanol (cm⁻¹)Mechanistic Causality / Structural Note
O-H Stretch Absent~3390 (Broad)Formation of secondary alcohol; peak broadens due to extensive intermolecular H-bonding.
C=O Stretch ~1695 (Strong, Sharp)AbsentComplete reduction of the conjugated ketone; loss of the strong C=O dipole.
Aromatic C-H Stretch ~3080~2946 - 3000Minor shifts due to altered electron density in the fused aromatic ring system.
C-O-C (Methoxy) ~1250 - 1260~1256 (Strong)Remains intact; utilized as an internal spectral reference to validate sample concentration.

Experimental Workflows & Self-Validating Protocols

ReactionWorkflow SM 5-Methoxy-1-indanone (Ketone Precursor) Rxn Reduction (NaBH4, MeOH, 0°C) SM->Rxn Reactant Prod 5-Methoxy-1-indanol (Alcohol Product) Rxn->Prod Isolation Analysis ATR-FTIR Validation Prod->Analysis Sampling

Fig 1. Experimental workflow for the reduction and FTIR validation of 5-methoxy-1-indanol.

Phase 1: Chemical Reduction (Ketone to Alcohol)

  • Reaction Setup : Dissolve 5-methoxy-1-indanone (1.0 eq) in anhydrous methanol (0.2 M)[3]. Causality: Methanol acts as both the solvent and a proton source for the reduction intermediate.

  • Temperature Control : Chill the solution to 0 °C using an ice bath. Causality: Sodium borohydride (NaBH₄) reduction is exothermic. Low temperatures prevent solvent boil-off and suppress unwanted side reactions, ensuring high chemoselectivity for the carbonyl group.

  • Reagent Addition : Slowly add NaBH₄ (1.2 eq) in small portions. Causality: Portion-wise addition controls the evolution of hydrogen gas and maintains a stable thermal profile.

  • Quenching & Isolation : After 1 hour, quench with saturated aqueous NH₄Cl to neutralize excess hydride. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield 5-methoxy-1-indanol.

Phase 2: ATR-FTIR Spectral Validation

  • Background Acquisition : Collect a background spectrum of the clean, dry ATR crystal (diamond or ZnSe) using 32 scans at 4 cm⁻¹ resolution. Causality: Atmospheric CO₂ and water vapor fluctuate; an immediate background scan ensures these environmental artifacts are mathematically subtracted from the sample spectrum.

  • Sample Application : Place a few milligrams of the neat product directly onto the ATR crystal. Apply consistent pressure using the anvil. Causality: Consistent pressure ensures uniform contact between the crystal and the sample, maximizing the evanescent wave penetration and yielding a high signal-to-noise ratio.

  • Internal Validation Check : Before analyzing the functional group shifts, verify the presence of the C-O-C stretch at ~1256 cm⁻¹[2]. Causality: This acts as a self-validating internal standard. If this peak is weak or absent, the sample contact is poor, and the spectrum must be re-acquired.

  • Diagnostic Analysis : Evaluate the 1695 cm⁻¹ and 3390 cm⁻¹ regions using the logic tree below to confirm complete conversion.

SpectralLogic Start FTIR Spectrum Acquisition CheckCO Is C=O peak (~1695 cm⁻¹) present? Start->CheckCO CheckOH Is broad O-H peak (~3390 cm⁻¹) present? CheckCO->CheckOH Yes, but O-H is also present SM_State Starting Material (Unreacted Ketone) CheckCO->SM_State Yes, and no O-H peak Prod_State Pure Product (Complete Reduction) CheckCO->Prod_State No C=O, only strong O-H Mix_State Incomplete Reaction (Ketone + Alcohol) CheckOH->Mix_State Yes (Both present)

Fig 2. Logical decision tree for FTIR spectral validation of the reduction process.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Methoxy-2,3-dihydro-1h-inden-1-ol

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation grounded in physicochemical properties. 5-Methoxy-2,3-dihydro-1H-inde...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation grounded in physicochemical properties. 5-Methoxy-2,3-dihydro-1H-inden-1-ol (CAS: 3199-77-7), also known as 5-Methoxy-1-indanol, is a highly valuable organic building block frequently utilized in the synthesis of pharmaceutical intermediates, chiral ligands, and biologically active indene derivatives [1, 2].

While indispensable in synthetic workflows—such as copper-catalyzed allylation reactions [3]—its hazard profile demands strict adherence to specialized Personal Protective Equipment (PPE) and handling protocols. This guide provides the definitive operational and disposal framework for handling this compound safely.

Hazard Causality & Risk Assessment

To build a robust safety culture, researchers must understand the causality behind a chemical's hazards. 5-Methoxy-2,3-dihydro-1H-inden-1-ol is classified under the Globally Harmonized System (GHS) with specific hazard statements [1]. Understanding the mechanism of these hazards dictates our PPE selection:

  • H302 (Harmful if swallowed): The lipophilic methoxy-indane core facilitates rapid gastrointestinal absorption, leading to systemic toxicity.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The benzylic alcohol moiety can interact with cellular proteins and disrupt lipid bilayers in the epidermis and corneal epithelium, causing acute localized inflammation.

  • H335 (May cause respiratory irritation): As a crystalline solid, fine particulates can easily become airborne during weighing or transfer. These micro-particulates deposit on the mucous membranes of the respiratory tract, causing mechanical and chemical irritation.

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical risks outlined above, the following PPE matrix is mandatory for all operations involving 5-Methoxy-2,3-dihydro-1H-inden-1-ol.

PPE CategorySpecification / MaterialCausality / Scientific Rationale
Hand Protection Nitrile gloves (Min. 0.11 mm thickness for solids; 0.3 mm for solutions).Nitrile provides excellent chemical resistance to the lipophilic indanol structure. Double-gloving is mandatory when handling concentrated solutions in organic solvents.
Eye Protection Chemical splash goggles (ANSI Z87.1 or EN 166 compliant).Protects against airborne dust (H335) during solid transfer and liquid splashes (H319) during solvent dissolution. Standard safety glasses are insufficient.
Body Protection Flame-retardant, 100% cotton laboratory coat with knit cuffs.Prevents electrostatic discharge (ESD) when handling powders and provides a physical barrier against skin contact (H315).
Respiratory Protection N95/P100 particulate respirator (if handled outside a fume hood).Mitigates the H335 hazard by filtering fine crystalline dust. Note: Routine handling must occur inside a certified chemical fume hood.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure absolute containment during experimental setup.

Step 1: Pre-Operation Verification

  • Verify that the chemical fume hood has a certified face velocity between 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials (strong oxidizing agents, strong acids).

Step 2: Gowning and Preparation

  • Don the required PPE matrix (Lab coat, chemical splash goggles, and double nitrile gloves).

  • Place an anti-static weighing boat on the analytical balance inside the fume hood to prevent electrostatic repulsion of the powder.

Step 3: Dispensing and Transfer

  • Open the reagent bottle only within the fume hood.

  • Use a grounded stainless steel or disposable anti-static plastic spatula to transfer the solid.

  • Mechanistic Insight: Avoid rapid, sweeping motions with the spatula to minimize the generation of airborne micro-particulates that trigger respiratory irritation.

Step 4: Dissolution and Reaction Setup

  • If preparing a solution, add the solvent (e.g., dichloromethane or methanol) slowly down the side of the reaction vessel to prevent aerosolization of the solid compound.

  • Seal the reaction vessel before removing it from the fume hood.

HandlingWorkflow Start 1. Fume Hood Check (80-100 fpm) PPE 2. Don PPE Matrix (Nitrile, Goggles, Coat) Start->PPE Weigh 3. Anti-Static Weighing (Minimize Aerosols) PPE->Weigh Transfer 4. Closed-System Transfer (Inside Hood) Weigh->Transfer React 5. Reaction Execution (Sealed Vessel) Transfer->React Decon 6. Decontaminate Spatulas & Surfaces React->Decon

Figure 1: Standard operating workflow for handling 5-Methoxy-2,3-dihydro-1H-inden-1-ol.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent dermal exposure and inhalation of dust.

Solid Spill Protocol (Powder):

  • Evacuate & Assess: Step back from the spill. Assess if the ventilation is sufficient. If the spill is outside the hood, upgrade PPE to include an N95/P100 respirator.

  • Containment: Do NOT dry sweep, as this will aerosolize the H335 irritant.

  • Absorption: Lightly moisten the spilled solid with a compatible solvent (e.g., a small amount of water or ethanol) to bind the dust.

  • Collection: Use damp absorbent pads to wipe up the material. Place all contaminated pads and broken glass into a puncture-resistant, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with soap and water to remove residual lipophilic traces.

Disposal Plan:

  • Solid Waste: Dispose of unreacted 5-Methoxy-2,3-dihydro-1H-inden-1-ol in a designated solid organic waste container.

  • Liquid Waste: Solutions containing this compound must be disposed of in halogenated or non-halogenated organic waste carboys, depending on the solvent used.

  • Regulatory Note: Never dispose of indanol derivatives down the aqueous drain, as they can be toxic to aquatic life and violate environmental compliance standards.

SpillResponse Spill Spill Identified (Solid/Powder) Evac Evacuate Area & Assess Ventilation Spill->Evac PPE Upgrade PPE (Add Respirator) Evac->PPE Moisten Moisten Spill (Prevent Dust) PPE->Moisten Clean Wipe with Damp Pads Moisten->Clean Waste Seal in Solid Organic Waste Clean->Waste

Figure 2: Step-by-step spill response pathway for solid indanol derivatives.

References

  • LookChem. "Cas 5111-69-3, 5-METHOXYINDAN - Uses and Downstream Products." LookChem. Available at:[Link]

  • Massachusetts Institute of Technology (MIT). "Organic Reactions Catalyzed by Copper(I) Hydride Complexes." DSpace@MIT. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-2,3-dihydro-1h-inden-1-ol
Reactant of Route 2
5-Methoxy-2,3-dihydro-1h-inden-1-ol
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